TP-238 hydrochloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H30N6O3S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C22H30N6O3S/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26) |
InChI Key |
MSIJJXOWLFOYIN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TP-238 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3] As a crucial tool in epigenetic research, TP-238 allows for the investigation of the biological roles of these two bromodomain-containing proteins in chromatin remodeling and gene transcription. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its target binding affinity, effects on cellular signaling pathways, and protocols for key experimental assays.
Core Mechanism of Action: Inhibition of CECR2 and BPTF Bromodomains
TP-238 exerts its effects by competitively binding to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting chromatin-modifying complexes to specific genomic loci and influencing gene expression. By occupying these binding sites, TP-238 prevents the engagement of CECR2 and BPTF with their natural acetylated ligands, thus inhibiting their downstream functions.
Quantitative Binding and Cellular Engagement Data
The binding affinity and cellular target engagement of TP-238 have been characterized using various biophysical and cell-based assays. The following tables summarize the key quantitative data available for TP-238 and its negative control, TP-422.
| Biochemical Assays | CECR2 | BPTF | BRD9 (Off-target) | Reference |
| IC50 (AlphaScreen) | 10-30 nM | 100-350 nM | 1.4 µM | [1][2][4] |
| Kd (Isothermal Titration Calorimetry) | 10 nM | 120 nM | Not Reported | [2][4] |
| Cell-Based Assays | CECR2 | BPTF | Reference |
| EC50 (NanoBRET) | 200-300 nM | 200-300 nM | [4] |
| Negative Control (TP-422) | CECR2 | BPTF | Reference |
| Activity | Inactive | Inactive | [4] |
Impact on Cellular Signaling Pathways
The inhibition of CECR2 and BPTF by TP-238 can modulate several critical signaling pathways implicated in cancer and development.
BPTF-Mediated Signaling
BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a significant role in chromatin remodeling and gene expression.[1] Studies have shown that BPTF is involved in the activation of key oncogenic signaling pathways:
-
MAPK Pathway: BPTF can promote the activation of the MAPK pathway, which is crucial for cell proliferation and survival.[1] Silencing BPTF has been shown to inhibit the activation of this pathway.[1]
-
PI3K-AKT Pathway: Knockdown of BPTF has been demonstrated to suppress the PI3K-AKT signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
CECR2-Mediated Signaling
CECR2 is an epigenetic reader that has been implicated in DNA damage response, neurulation, and cancer metastasis.[3] It functions by recognizing acetylated lysine residues and recruiting chromatin remodeling complexes.
-
NF-κB Signaling Pathway: CECR2 has been shown to drive breast cancer metastasis by activating the NF-κB signaling pathway. It interacts with acetylated RELA (p65), a key component of the NF-κB complex, to promote the expression of genes involved in metastasis and immune suppression.[3][5]
Experimental Protocols
Detailed, step-by-step protocols for assays used to characterize TP-238 are often specific to the laboratory and instrumentation. However, this section provides a generalized overview of the methodologies for key experiments.
AlphaScreen Assay for IC50 Determination
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions.[6][7][8]
Principle: Donor and acceptor beads are brought into proximity through a biological interaction (e.g., bromodomain binding to an acetylated histone peptide). Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a luminescent signal. A competitive inhibitor like TP-238 will disrupt this interaction, causing a decrease in the signal.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer, biotinylated acetylated histone peptide, GST-tagged bromodomain protein (CECR2 or BPTF), Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Reaction Setup: In a microplate, combine the bromodomain protein, the biotinylated peptide, and varying concentrations of TP-238.
-
Incubation: Incubate the mixture to allow for binding and inhibition to occur.
-
Bead Addition: Add the Donor and Acceptor beads to the wells.
-
Signal Detection: Incubate in the dark and then read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC is a technique used to measure the heat changes that occur upon biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10][11]
Principle: A solution of the ligand (TP-238) is titrated into a solution of the protein (CECR2 or BPTF). The heat released or absorbed during binding is measured.
Generalized Protocol:
-
Sample Preparation: Dialyze both the protein and TP-238 into the same buffer to minimize heats of dilution. Degas the solutions.
-
Instrument Setup: Load the protein solution into the sample cell and TP-238 into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small injections of TP-238 into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
NanoBRET Target Engagement Assay for EC50 Determination
NanoBRET (Bioluminescence Resonance Energy Transfer) is a cell-based assay used to measure target engagement in live cells.[12][13]
Principle: The target protein (CECR2 or BPTF) is fused to a NanoLuc luciferase (the donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the acceptor. When the tracer binds to the target, energy is transferred from the luciferase to the tracer, resulting in a BRET signal. TP-238 competes with the tracer for binding to the target, causing a decrease in the BRET signal.
Generalized Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with a plasmid encoding the NanoLuc-fusion of the target protein.
-
Tracer and Compound Addition: Add the NanoBRET tracer and varying concentrations of TP-238 to the cells.
-
Incubation: Incubate the cells to allow for compound entry and target engagement.
-
Substrate Addition: Add the NanoLuc substrate.
-
Signal Detection: Measure the luminescence at two different wavelengths (for the donor and acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the EC50 value.
Conclusion
This compound is a valuable research tool for elucidating the roles of CECR2 and BPTF in health and disease. Its well-characterized mechanism of action, potent and selective inhibition of its targets, and demonstrated effects on key signaling pathways make it an indispensable probe for the epigenetics and drug discovery communities. The experimental methodologies outlined in this guide provide a foundation for the design and execution of studies utilizing TP-238 to further explore the biology of bromodomain-mediated processes.
References
- 1. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 6. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of AlphaScreen Technology in HTS: Current Status [benthamopenarchives.com]
- 8. revvity.com [revvity.com]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. A "release" protocol for isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 13. researchgate.net [researchgate.net]
TP-238 Hydrochloride: A Technical Guide to its Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As members of the ISWI chromatin remodeling complex family, CECR2 and BPTF play crucial roles in regulating gene expression through the recognition of acetylated lysine (B10760008) residues on histones. Dysregulation of these proteins has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the target proteins of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows.
Target Proteins and Quantitative Data
This compound exhibits high affinity for the bromodomains of both CECR2 and BPTF. The following table summarizes the key quantitative data characterizing the interaction of TP-238 with its primary targets.
| Target Protein | Assay Type | Metric | Value (nM) | Selectivity and Off-Target Profile |
| CECR2 | AlphaScreen | IC50 | 30[1] | BRD9 IC50: 1.4 µM[1] |
| Isothermal Titration Calorimetry (ITC) | KD | 10[1] | Profiled against 338 kinases at 1 µM with no significant activity observed[1]. | |
| BPTF | AlphaScreen | IC50 | 350[1] | |
| Isothermal Titration Calorimetry (ITC) | KD | 120[1] | ||
| Cellular Target Engagement | NanoBRET™ | EC50 | 200-300 (for both CECR2 and BPTF)[1] | A negative control compound, TP-422, is inactive against both CECR2 and BPTF[1]. |
Signaling Pathway
The BPTF and CECR2 proteins are key components of distinct chromatin remodeling complexes. BPTF is a subunit of the Nucleosome Remodeling Factor (NURF) complex, while CECR2 is part of the CECR2-containing remodeling factor (CERF) complex. Both complexes utilize the energy of ATP hydrolysis to mobilize nucleosomes and alter chromatin accessibility, thereby influencing gene transcription. The bromodomain of these proteins is responsible for "reading" acetylated histone tails, a key step in targeting the remodeling complex to specific genomic loci. This compound acts by competitively inhibiting the binding of these bromodomains to acetylated lysines, thus disrupting the recruitment and function of the NURF and CERF complexes.
Figure 1: this compound mechanism of action on chromatin remodeling.
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data table are provided below.
AlphaScreen™ Assay for IC50 Determination
This assay quantitatively measures the inhibition of the interaction between the target bromodomain and a biotinylated histone peptide.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% (v/v) CHAPS, pH 7.4.
-
Biotinylated Histone H4 (1-21) K5/8/12/16Ac peptide (probe).
-
GST-tagged CECR2 or BPTF bromodomain protein.
-
This compound serially diluted in DMSO and then in assay buffer.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).
-
-
Assay Procedure :
-
Add 2 µL of serially diluted this compound or DMSO control to a 384-well ProxiPlate.
-
Add 4 µL of a mix containing the target bromodomain protein and the biotinylated histone peptide to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 8 µL of a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (both at 12.5 µg/mL final concentration) under low light conditions.
-
Seal the plate with foil to protect from light and incubate for a further 60 minutes at room temperature.
-
Read the plate on a PHERAstar FS plate reader using an AlphaScreen 680 nm excitation and 570 nm emission filter set.
-
-
Data Analysis :
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software.
-
Isothermal Titration Calorimetry (ITC) for KD Determination
ITC directly measures the heat change upon binding of the inhibitor to the target protein to determine the dissociation constant (KD).
-
Sample Preparation :
-
Dialyze the CECR2 or BPTF bromodomain protein against the ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP).
-
Prepare a 10 µM solution of the protein in the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to a concentration of 100 µM.
-
-
ITC Experiment :
-
Perform the experiment at 15 °C using a VP-ITC microcalorimeter.
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
The titration consists of an initial 2 µL injection followed by 30 subsequent 6 µL injections.
-
Measure the heat of dilution in a separate experiment by injecting the compound into the buffer alone and subtract this from the experimental data.
-
-
Data Analysis :
-
Analyze the integrated heat data using the instrument's software to fit a one-site binding model and determine the KD.
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.
-
Reaction Mixture :
-
Prepare a 20 µL reaction mixture in a 96-well PCR plate containing:
-
10 mM HEPES pH 7.5, 500 mM NaCl.
-
2 µM of the target bromodomain protein (CECR2 or BPTF).
-
10 µM of this compound.
-
1:1000 dilution of SYPRO Orange dye.
-
-
-
Thermal Denaturation :
-
Use a Real-Time PCR machine to monitor the fluorescence of the SYPRO Orange dye.
-
Set the excitation and emission wavelengths to 465 nm and 590 nm, respectively.
-
Increase the temperature from 25 °C to 96 °C at a rate of 3 °C per minute, recording fluorescence at each interval.
-
-
Data Analysis :
-
The melting temperature (Tm) is the temperature at which the fluorescence is maximal. A significant increase in the Tm in the presence of this compound indicates ligand binding and stabilization of the protein.
-
Figure 2: Experimental workflow for characterizing this compound.
Conclusion
This compound is a well-characterized chemical probe that serves as a valuable tool for investigating the biological functions of the CECR2 and BPTF bromodomains. Its high potency and selectivity, coupled with established experimental protocols for its use, make it an ideal starting point for academic research and drug discovery efforts targeting these key epigenetic regulators. The data and methodologies presented in this guide provide a comprehensive resource for scientists working in this field.
References
TP-238 Hydrochloride: A Technical Guide to a Selective CECR2 and BPTF Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As an epigenetic modulator, TP-238 serves as a critical tool for investigating the roles of these bromodomain-containing proteins in gene regulation, development, and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization. Furthermore, it elucidates the key signaling pathways influenced by CECR2 and BPTF, offering a foundation for exploring the therapeutic potential of inhibiting these targets.
Introduction
Epigenetic modifications play a pivotal role in regulating gene expression and cellular function. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby acting as "readers" of the epigenetic code. The dysregulation of bromodomain-containing proteins has been implicated in a variety of diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
This compound has emerged as a valuable research tool for dissecting the biological functions of two such proteins: CECR2 and BPTF. CECR2 is involved in neurulation and DNA damage response and has been linked to breast cancer metastasis through the NF-κB signaling pathway.[1][2] BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex and plays a crucial role in chromatin remodeling.[3] It has been associated with the MAPK and PI3K-AKT signaling pathways in various cancers.[3]
This guide aims to provide researchers with the essential technical information required to effectively utilize this compound in their studies.
Physicochemical Properties
| Property | Value |
| Chemical Name | 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride |
| CAS Number | 2415263-05-5 |
| Molecular Formula | C₂₂H₃₀N₆O₃S · HCl |
| Molecular Weight | 495.0 g/mol |
| Solubility | Soluble in DMSO and water |
Mechanism of Action and Biological Activity
This compound is a competitive inhibitor that binds to the acetyl-lysine binding pocket of the CECR2 and BPTF bromodomains. This binding prevents the recruitment of these proteins to chromatin, thereby modulating the transcription of target genes.
Biochemical Activity
The inhibitory potency of TP-238 has been quantified using various biophysical and biochemical assays.
| Target | Assay | Value (nM) |
| CECR2 | IC₅₀ (AlphaScreen) | 30 |
| Kd (ITC) | 10 | |
| BPTF | IC₅₀ (AlphaScreen) | 350 |
| Kd (ITC) | 120 |
Selectivity
TP-238 exhibits selectivity for CECR2 and BPTF over other bromodomain families. The closest off-target bromodomain is BRD9, with a significantly lower affinity.
| Off-Target | Assay | Value (µM) |
| BRD9 | IC₅₀ | 1.4 |
Cellular Activity
The ability of TP-238 to engage its targets within a cellular context has been demonstrated using the NanoBRET™ Target Engagement assay.
| Target | Assay | Value (nM) |
| CECR2 | EC₅₀ (NanoBRET™) | 200-300 |
| BPTF | EC₅₀ (NanoBRET™) | 200-300 |
Signaling Pathways
Inhibition of CECR2 and BPTF by TP-238 can impact several key signaling pathways implicated in cancer and other diseases.
CECR2 and the NF-κB Signaling Pathway
CECR2 has been shown to promote breast cancer metastasis by activating the NF-κB signaling pathway.[1][2] It interacts with the RELA subunit of NF-κB, leading to increased expression of pro-metastatic genes.
BPTF and the MAPK/PI3K-AKT Signaling Pathways
BPTF, as part of the NURF complex, influences chromatin accessibility and has been shown to regulate the MAPK and PI3K-AKT signaling pathways, which are critical for cell proliferation, survival, and growth.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TP-238's activity.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of TP-238 binding to CECR2 or BPTF bromodomains.
Materials:
-
MicroCal ITC instrument (or equivalent)
-
Purified recombinant CECR2 or BPTF bromodomain protein
-
This compound
-
ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP)
-
DMSO (for compound stock)
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of TP-238 in DMSO (e.g., 50 mM).
-
Dilute the TP-238 stock solution in the final dialysis buffer to the desired concentration for the syringe (e.g., 100-200 µM). The final DMSO concentration should be matched in the protein solution.
-
Dilute the protein to the desired concentration for the cell (e.g., 10-20 µM).
-
Degas both protein and compound solutions before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument with ITC buffer.
-
-
Titration:
-
Load the protein solution into the sample cell and the TP-238 solution into the syringe.
-
Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL) with sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate ΔS using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.
-
AlphaScreen™ Assay
Objective: To determine the IC₅₀ value of TP-238 for the inhibition of the interaction between CECR2 or BPTF bromodomain and an acetylated histone peptide.
Materials:
-
AlphaScreen-compatible microplate reader
-
Proxiplate-384 Plus microplates
-
Recombinant His-tagged CECR2 or BPTF bromodomain
-
Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the TP-238 dilutions.
-
Add the His-tagged bromodomain protein and the biotinylated histone peptide to the wells.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
NanoBRET™ Target Engagement Assay
Objective: To measure the apparent cellular affinity (EC₅₀) of TP-238 for CECR2 or BPTF in live cells.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-CECR2 or NanoLuc®-BPTF fusion proteins
-
NanoBRET™ tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring luminescence at 460 nm and 618 nm
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the appropriate NanoLuc®-fusion protein plasmid.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of TP-238.
-
Add the TP-238 dilutions and a fixed concentration of the NanoBRET™ tracer to the cells.
-
Incubate at 37°C for 2 hours.
-
-
Signal Detection:
-
Add Nano-Glo® Live Cell Reagent to all wells.
-
Read the luminescence at 460 nm (donor) and 618 nm (acceptor).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (618nm/460nm).
-
Correct the BRET ratio by subtracting the background ratio from vehicle-treated cells not containing the tracer.
-
Plot the corrected BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
In Vivo and Pharmacokinetic Data
As of the latest literature review, detailed in vivo efficacy and pharmacokinetic data for this compound are not publicly available. Further studies are required to evaluate its in vivo activity, safety, and drug metabolism and pharmacokinetic (DMPK) properties to assess its potential as a therapeutic agent.
Conclusion
This compound is a well-characterized, selective inhibitor of the CECR2 and BPTF bromodomains. Its utility as a chemical probe provides a valuable means to investigate the roles of these epigenetic readers in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers to explore the biological consequences of CECR2 and BPTF inhibition and to potentially uncover new therapeutic strategies for a range of pathological conditions. Further investigation into the in vivo pharmacology and toxicology of TP-238 is warranted to determine its translational potential.
References
- 1. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
TP-238 Hydrochloride: A Potent and Selective Dual Inhibitor of CECR2 and BPTF Bromodomains
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective chemical probe targeting the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As an epigenetic reader, CECR2 plays a critical role in chromatin remodeling and has emerged as a key player in cancer progression, particularly in breast cancer metastasis, through its regulation of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and cellular activity, and detailed experimental protocols for its use in research. The information presented is intended to facilitate further investigation into the therapeutic potential of targeting CECR2 and BPTF in various diseases.
Introduction to CECR2 and BPTF
CECR2 is a multifaceted nuclear factor that functions as an epigenetic "reader" by recognizing acetylated lysine (B10760008) residues on histones and other proteins through its bromodomain.[1] It is a component of the CERF (CECR2-containing remodeling factor) complex, which is involved in chromatin remodeling and nucleosome organization. This activity is crucial for various developmental processes, including neurulation.[1] Aberrant CECR2 expression has been linked to diseases such as Cat Eye Syndrome and has been identified as a driver of breast cancer metastasis.[2][3] In the context of cancer, CECR2 promotes a metastatic phenotype by enhancing NF-κB signaling and fostering an immunosuppressive tumor microenvironment through the polarization of M2 macrophages.[3][4]
BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex.[5] The bromodomain of BPTF is essential for its function in processes such as neural development and hematopoiesis.[5]
This compound: A Dual CECR2/BPTF Inhibitor
This compound is a small molecule inhibitor that selectively targets the bromodomains of CECR2 and BPTF.[5][6] Its development as a chemical probe has provided a valuable tool for elucidating the biological functions of these two proteins.
Chemical Properties
| Property | Value |
| Chemical Name | N-[(3-(1H)-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride |
| CAS Number | 2415263-05-5 |
| Molecular Formula | C₂₂H₃₀N₆O₃S·HCl |
| Molecular Weight | 495.04 g/mol |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in water.[7] |
Quantitative Data: In Vitro Potency and Selectivity
This compound demonstrates high potency for CECR2 and BPTF with excellent selectivity over other bromodomains and kinases.[5][6]
| Target | Assay Type | Value | Reference |
| CECR2 | IC₅₀ (AlphaScreen) | 30 nM | [5][6] |
| Kd (ITC) | 10 nM | [5][6] | |
| pIC₅₀ (AlphaScreen) | 7.5 | [8] | |
| BPTF | IC₅₀ (AlphaScreen) | 350 nM | [5][6] |
| Kd (ITC) | 120 nM | [5][6] | |
| pIC₅₀ (AlphaScreen) | 6.5 | [8] | |
| BRD9 | IC₅₀ | 1.4 µM | [5][9] |
| pIC₅₀ | 5.9 | [8] | |
| Kinase Panel (338 kinases) | Inhibition at 1 µM | No significant activity | [5][9] |
Mechanism of Action and Signaling Pathway
TP-238 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CECR2 and BPTF bromodomains, thereby inhibiting their interaction with acetylated proteins. In the context of breast cancer metastasis, CECR2 is recruited by acetylated RELA (a subunit of NF-κB) to the promoters of NF-κB target genes.[3][4] This interaction increases chromatin accessibility and activates the transcription of genes such as CSF1 and CXCL1, which promote the recruitment and polarization of immunosuppressive M2 macrophages.[4][10] By inhibiting the CECR2-RELA interaction, TP-238 can suppress this signaling cascade, leading to a reduction in M2 macrophage infiltration and a decrease in metastatic potential.[10]
Caption: CECR2-Mediated NF-κB Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful application of TP-238 in research. The following sections provide outlines for key experiments.
In Vitro Bromodomain Inhibition Assay (AlphaScreen)
This assay measures the ability of TP-238 to disrupt the interaction between a bromodomain and an acetylated histone peptide.
Caption: AlphaScreen Assay Workflow for Bromodomain Inhibition.
Methodology:
-
Reagents: Biotinylated acetylated histone H4 peptide, GST-tagged CECR2 or BPTF bromodomain, Streptavidin-coated donor beads, anti-GST acceptor beads, assay buffer.
-
Procedure:
-
Add assay buffer, GST-tagged bromodomain, and biotinylated peptide to a 384-well plate.
-
Add serial dilutions of this compound or DMSO vehicle control.
-
Incubate at room temperature.
-
Add a mixture of streptavidin-donor and anti-GST acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
-
Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the binding affinity (Kd) of TP-238 to the CECR2 or BPTF bromodomain.
Methodology:
-
Sample Preparation: Dialyze the purified bromodomain protein into the ITC buffer. Dissolve this compound in the same buffer.
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the TP-238 solution into the injection syringe.
-
Perform a series of injections of TP-238 into the protein solution while monitoring the heat change.
-
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Target Engagement (NanoBRET™ Assay)
This assay quantifies the engagement of TP-238 with CECR2 or BPTF in living cells.
Caption: NanoBRET™ Cellular Target Engagement Assay Workflow.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid encoding a NanoLuc®-CECR2 or NanoLuc®-BPTF fusion protein.
-
Assay Procedure:
-
Plate the transfected cells in a white-bottom 96-well plate.
-
Add the NanoBRET™ tracer specific for the bromodomain.
-
Add serial dilutions of this compound or DMSO control.
-
Add Nano-Glo® substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission).
-
-
Data Analysis: Calculate the BRET ratio and plot against the concentration of TP-238 to determine the cellular EC₅₀.
Co-Immunoprecipitation (Co-IP) for CECR2-RELA Interaction
This experiment validates the interaction between CECR2 and RELA in a cellular context.
Methodology:
-
Cell Lysis: Lyse cells expressing endogenous or overexpressed tagged proteins (e.g., FLAG-CECR2 and RELA) with a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysate with an antibody against the protein of interest (e.g., anti-FLAG for FLAG-CECR2).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against the interacting partner (e.g., anti-RELA).
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is used to determine if the inhibition of CECR2 by TP-238 affects the recruitment of transcription factors and RNA Polymerase II to the promoters of target genes.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against the protein of interest (e.g., CECR2, RELA, or RNA Polymerase II).
-
Use protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of specific promoter DNA (e.g., CSF1 or CXCL1 promoter) in the immunoprecipitated sample by quantitative PCR.
In Vivo Studies
While specific in vivo pharmacokinetic and efficacy data for this compound are not extensively published in the public domain, studies on CECR2 knockout mouse models provide a strong rationale for its therapeutic potential. In immunocompetent mouse models of breast cancer, CECR2 knockout resulted in a significant 38-fold decrease in lung metastasis, highlighting the crucial role of the immune system in the anti-metastatic effects of CECR2 inhibition.[3] For in vivo studies with TP-238, a recommended starting point for formulation could involve dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] A recommended maximum concentration for cellular assays is up to 2 µM.[9]
Conclusion
This compound is a valuable research tool for investigating the biological roles of CECR2 and BPTF. Its high potency and selectivity make it suitable for a range of in vitro and cellular assays. The established link between CECR2 and the NF-κB signaling pathway in cancer metastasis provides a strong foundation for further preclinical and clinical development of CECR2 inhibitors as a novel therapeutic strategy. This guide provides the necessary technical information to empower researchers to effectively utilize TP-238 in their studies and contribute to the growing body of knowledge on the therapeutic potential of targeting epigenetic readers.
References
- 1. Gene - CECR2 [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 4. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP-238 | Structural Genomics Consortium [thesgc.org]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Probe TP-238 | Chemical Probes Portal [chemicalprobes.org]
- 10. biorxiv.org [biorxiv.org]
TP-238 Hydrochloride: A Technical Guide to a Selective BPTF Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] As a dual inhibitor, it demonstrates high affinity for these targets, enabling the investigation of their roles in cellular processes and disease. BPTF, the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, is a key regulator of chromatin accessibility and gene expression. Its involvement in various cancers, including melanoma, lung adenocarcinoma, and breast cancer, has positioned it as a compelling therapeutic target.[2][3][4] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Data Summary
The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity across different assays and targets.
| Table 1: Biochemical Activity of TP-238 | |
| Target | BPTF |
| Assay | AlphaScreen |
| Value | IC50: 100-350 nM[5][6] |
| Target | CECR2 |
| Assay | AlphaScreen |
| Value | IC50: 10-30 nM[5][6] |
| Target | BPTF |
| Assay | Isothermal Titration Calorimetry (ITC) |
| Value | Kd: 120 nM[2][3] |
| Target | CECR2 |
| Assay | Isothermal Titration Calorimetry (ITC) |
| Value | Kd: 10 nM[2][3] |
| Table 2: Cellular Activity of TP-238 | |
| Target | BPTF |
| Assay | NanoBRET™ |
| Value | EC50: 200-300 nM[1] |
| Target | CECR2 |
| Assay | NanoBRET™ |
| Value | EC50: 200-300 nM[1] |
| Table 3: Selectivity Profile of TP-238 | |
| Off-Target | BRD9 |
| Assay | AlphaScreen |
| Value | IC50: 1.4 µM[1] |
| Off-Target | Kinase Panel (338 kinases) |
| Assay | Various |
| Value | No significant activity at 1 µM[1] |
Mechanism of Action and Signaling Pathways
BPTF, as a core component of the NURF chromatin remodeling complex, plays a critical role in regulating gene expression by altering nucleosome positioning. It has been shown to be essential for the function of key oncogenic pathways, including the MAPK/ERK and PI3K/AKT signaling cascades.[3][6] Inhibition of the BPTF bromodomain by TP-238 is expected to disrupt these pathways, leading to decreased cancer cell proliferation and survival.
References
- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of BPTF restores estrogen response and suppresses metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
TP-238 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a dual inhibitor, it serves as a critical tool for investigating the roles of these epigenetic readers in health and disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key biochemical and biophysical assays, including Isothermal Titration Calorimetry (ITC) and AlphaScreen, are presented to facilitate its use in research settings. Furthermore, this document elucidates the known signaling pathways involving CECR2 and BPTF, providing context for the potential downstream effects of their inhibition by TP-238.
Chemical Structure and Properties
This compound is the hydrochloride salt of the parent compound TP-238. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride | [1] |
| CAS Number | 2415263-05-5 | [1][2] |
| Molecular Formula | C₂₂H₃₀N₆O₃S · HCl | [2] |
| Molecular Weight | 495.04 g/mol | [2] |
| Appearance | White to beige powder/crystalline solid | [1][3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in water. Soluble in PBS (pH 7.2) at 10 mg/mL. | [1][2] |
| Storage | Store at -20°C, desiccated. Stable for ≥ 4 years. | [1][2][3] |
| SMILES | CN(C)CCCOC1=CC=C(C2=NC(S(C)(=O)=O)=NC(NCCCN3N=CC=C3)=C2)C=C1.Cl | [1] |
| InChI | InChI=1S/C22H30N6O3S.ClH/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28;/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26);1H | [1] |
Biological Activity and Selectivity
TP-238 is a potent inhibitor of the bromodomains of CECR2 and BPTF. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. The inhibitory activity of TP-238 has been characterized by various biochemical and biophysical assays.
Table 2: In Vitro Biological Activity of TP-238
| Target | Assay | Value | Reference(s) |
| CECR2 | IC₅₀ (AlphaScreen) | 10-30 nM | [1][2] |
| K D (ITC) | 10 nM | [1][4] | |
| BPTF | IC₅₀ (AlphaScreen) | 100-350 nM | [1][2] |
| K D (ITC) | 120 nM | [1][4] | |
| BRD9 | IC₅₀ | 1.4 µM | [1] |
TP-238 exhibits selectivity for CECR2 and BPTF over other bromodomain-containing proteins, with a significantly lower affinity for BRD9. It has been profiled against a panel of 338 kinases at 1 µM and showed no significant activity, highlighting its specificity as a bromodomain inhibitor.[1]
Signaling Pathways
The inhibition of CECR2 and BPTF by TP-238 can impact distinct downstream signaling pathways, making it a valuable tool to dissect their individual and combined functions.
BPTF and the c-MYC Pathway
BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler.[4] It plays a critical role in the transcriptional activity of the c-MYC oncoprotein, which is deregulated in a vast number of human cancers.[1][2] BPTF interacts with c-MYC and is required for its recruitment to chromatin and the subsequent activation of its target genes.[1][2][3][5] By inhibiting the bromodomain of BPTF, TP-238 can disrupt this interaction, leading to a reduction in c-MYC-driven transcription and potentially inhibiting tumor growth.[3]
Caption: BPTF's role in c-MYC-mediated transcription.
CECR2 and NF-κB Signaling in Cancer Metastasis
CECR2 has been identified as a key regulator in breast cancer metastasis.[6][7] It promotes metastasis by activating the NF-κB signaling pathway and fostering an immunosuppressive tumor microenvironment through the recruitment of M2 macrophages.[8][9][10] Mechanistically, CECR2's bromodomain interacts with the acetylated RELA subunit of NF-κB, enhancing chromatin accessibility and the expression of NF-κB target genes, including cytokines like CSF1 and CXCL1 that are crucial for macrophage polarization.[6][9] Inhibition of the CECR2 bromodomain by compounds like TP-238 can therefore impede NF-κB-mediated immune suppression and inhibit cancer metastasis.[7]
Caption: CECR2's involvement in NF-κB signaling and metastasis.
Experimental Protocols
The following sections provide detailed methodologies for the key assays used to characterize the interaction of TP-238 with its target bromodomains.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (K D), enthalpy (ΔH), and stoichiometry (n).
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry.
Protocol:
-
Sample Preparation:
-
Express and purify the target bromodomain proteins (CECR2, BPTF).
-
Prepare a stock solution of this compound.
-
Thoroughly dialyze the protein against the ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP) to ensure buffer matching.[4]
-
Dissolve TP-238 in the final dialysis buffer to the desired concentration. Degas both protein and ligand solutions.
-
-
Instrumentation and Setup:
-
Titration:
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution, determined from a control experiment (injecting ligand into buffer alone).
-
Fit the integrated data to a suitable binding model (e.g., single-site binding model) using the instrument's software to determine the K D, n, and ΔH.[4] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A) = ΔH - TΔS.[4]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay technology used to study biomolecular interactions in a high-throughput format. It is commonly used to determine the half-maximal inhibitory concentration (IC₅₀) of compounds.
Experimental Workflow:
Caption: Workflow for the AlphaScreen assay.
Protocol:
-
Reagent Preparation:
-
Use His-tagged bromodomain protein and a biotinylated histone peptide (e.g., H4 tetra-acetylated).
-
Prepare a serial dilution of this compound in assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS).[4]
-
Prepare Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in the same assay buffer.
-
-
Assay Procedure (Competition Format):
-
In a 384-well plate, add the assay buffer.
-
Add the biotinylated histone peptide and the His-tagged bromodomain protein to a final concentration determined by prior optimization (e.g., 25 nM each).[4]
-
Add the serially diluted TP-238 or vehicle control.
-
Incubate at room temperature to allow for binding to reach equilibrium.
-
Add a mixture of Donor and Acceptor beads.
-
Incubate in the dark at room temperature to allow for bead-protein/peptide binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
The signal will be high in the absence of the inhibitor (protein and peptide bring beads into proximity) and will decrease in the presence of the inhibitor.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is an indispensable chemical probe for elucidating the biological functions of the CECR2 and BPTF bromodomains. Its well-characterized potency, selectivity, and demonstrated utility in cellular and biochemical assays make it a valuable tool for researchers in epigenetics, cancer biology, and drug discovery. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate its effective use and to stimulate further investigation into the therapeutic potential of targeting these epigenetic regulators.
References
- 1. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. TP-238 | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
TP-238 Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a critical tool in epigenetic research, TP-238 allows for the investigation of the roles of these bromodomain-containing proteins in gene regulation, chromatin remodeling, and disease pathology. This technical guide provides comprehensive information on the physicochemical properties, biological activity, experimental protocols, and associated signaling pathways of this compound, serving as a vital resource for its application in preclinical research and drug discovery.
Physicochemical and Biological Properties
This compound is a small molecule inhibitor that targets the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. Its chemical and biological characteristics are summarized below.
| Property | Value |
| CAS Number | 2415263-05-5[1][2][3][4][5] |
| Molecular Formula | C₂₂H₃₀N₆O₃S · HCl[1][6] |
| Molecular Weight | 495.04 g/mol [4][6] |
| Synonyms | N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride |
| Solubility | Soluble in DMSO and water[4][6] |
Biological Activity and Selectivity
TP-238 exhibits high affinity for the bromodomains of CECR2 and BPTF. The inhibitory activity has been quantified using various biophysical and biochemical assays.
| Target | Assay Type | Value (nM) |
| CECR2 | IC₅₀ (AlphaScreen) | 30[1] |
| K_d_ (Isothermal Titration Calorimetry) | 10[1] | |
| BPTF | IC₅₀ (AlphaScreen) | 350[1] |
| K_d_ (Isothermal Titration Calorimetry) | 120[1] | |
| BRD9 | IC₅₀ | 1400 (1.4 µM)[1] |
TP-238 demonstrates good selectivity for CECR2 and BPTF over other bromodomains, with a notable margin against BRD9. It has also been shown to have no significant activity against a panel of 338 kinases at a concentration of 1 µM[1]. For cellular assays, a concentration of up to 2 µM is recommended[4].
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol for IC₅₀ Determination
This protocol provides a general framework for determining the IC₅₀ of TP-238 against CECR2 and BPTF.
Principle: AlphaScreen is a bead-based assay that measures the interaction between a biotinylated histone peptide substrate and a GST-tagged bromodomain protein. Inhibition of this interaction by a compound like TP-238 results in a decrease in the luminescent signal.
Materials:
-
GST-tagged CECR2 or BPTF bromodomain protein
-
Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the GST-tagged bromodomain protein and the biotinylated histone peptide to the wells of the microplate.
-
Add the TP-238 dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
-
Add the anti-GST Acceptor beads and incubate in the dark (e.g., 60 minutes).
-
Add the Streptavidin-coated Donor beads and incubate again in the dark (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable microplate reader.
-
The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC) Protocol for K_d_ Determination
This protocol is adapted from the specific methodology used for TP-238[1].
Principle: ITC directly measures the heat released or absorbed during a binding event. Titrating TP-238 into a solution containing the bromodomain protein allows for the determination of the binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified CECR2 or BPTF bromodomain protein
-
This compound
-
ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a 50 mM stock solution of TP-238 and dilute it to a final concentration of 10 µM in ITC buffer. This will be the solution in the ITC cell.
-
Prepare the bromodomain protein solution in the same ITC buffer for titration from the syringe. The concentration should be 10-20 times that of the cell concentration.
-
Degas both solutions to prevent air bubbles.
-
Set the experimental temperature to 15 °C.
-
Perform an initial injection of 2 µL followed by 30 identical injections of 6 µL of the protein solution into the TP-238 solution.
-
Measure the heat of dilution in a separate experiment by titrating the protein into the buffer alone and subtract this from the binding data.
-
Analyze the integrated heat data to determine the K_d_, n, and ΔH.
Signaling Pathways
TP-238, by inhibiting CECR2 and BPTF, can modulate critical signaling pathways involved in cancer progression and other diseases.
CECR2 and the NF-κB Signaling Pathway
CECR2 has been identified as a key player in promoting breast cancer metastasis. It interacts with the RELA subunit of the NF-κB complex. This interaction is thought to increase chromatin accessibility at NF-κB target gene promoters, leading to their enhanced expression. These target genes include those involved in epithelial-mesenchymal transition (EMT), cell migration, and immune suppression. Inhibition of the CECR2 bromodomain with a pharmacological agent like TP-238 can disrupt this interaction, leading to the suppression of NF-κB-mediated gene expression and a reduction in metastatic potential[3][7][8].
BPTF in c-MYC and Estrogen Receptor Signaling
BPTF is a core component of the NURF chromatin-remodeling complex and plays a significant role in transcriptional regulation driven by the oncoprotein c-MYC[5]. BPTF is often required for the activation of the c-MYC transcriptional program, which is crucial for cell proliferation and tumorigenesis[5]. Furthermore, in the context of breast cancer, loss of BPTF function has been shown to induce the expression of Estrogen Receptor alpha (ERα), leading to restored sensitivity to estrogen and tamoxifen (B1202) treatment[6]. This suggests an interplay where BPTF activity can influence hormone signaling pathways. Inhibition of BPTF by TP-238 could therefore represent a therapeutic strategy to modulate both c-MYC and ERα signaling networks.
Conclusion
This compound is an invaluable chemical probe for elucidating the biological functions of CECR2 and BPTF. Its well-characterized potency and selectivity, combined with the detailed experimental protocols provided herein, enable researchers to confidently investigate the roles of these epigenetic regulators in health and disease. The modulation of key cancer-related pathways, such as NF-κB, c-MYC, and estrogen receptor signaling, by TP-238 highlights its potential as a lead compound for the development of novel therapeutics. This guide serves as a comprehensive starting point for researchers aiming to leverage TP-238 in their scientific inquiries.
References
- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Loss of BPTF restores estrogen response and suppresses metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
TP-238 Hydrochloride: A Technical Guide to a Chemical Probe for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As key components of chromatin remodeling complexes, these proteins represent compelling targets in epigenetic research and drug discovery, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate its use in the laboratory. While extensive in vitro and cellular characterization is available, in vivo efficacy and pharmacokinetic data for this compound are not publicly available at this time.
Introduction to this compound and its Epigenetic Targets
This compound is a valuable tool for investigating the biological functions of CECR2 and BPTF, two key players in the epigenetic regulation of gene expression.
-
BPTF (Bromodomain PHD Finger Transcription Factor) is the largest and essential subunit of the Nucleosome Remodeling Factor (NURF) complex.[1] The NURF complex utilizes the energy of ATP hydrolysis to slide nucleosomes, thereby altering chromatin accessibility and regulating gene expression.[2] The bromodomain of BPTF specifically recognizes acetylated lysine (B10760008) residues on histone tails, a hallmark of active chromatin. BPTF has been shown to be a critical co-factor for the oncogene c-MYC, playing a crucial role in its transcriptional activity and tumorigenesis.[3]
-
CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) is a component of the CERF (CECR2-containing remodeling factor) complex.[4] It is involved in various cellular processes, including neurulation and the DNA damage response.[5] Recent studies have implicated CECR2 in cancer progression, particularly in breast cancer metastasis, where it is thought to promote an immunosuppressive tumor microenvironment through the activation of NF-κB signaling.[6][7]
Quantitative Data Summary
The following tables summarize the reported biochemical and cellular activities of this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay | Potency (IC50/Kd) | Reference |
| CECR2 | AlphaScreen | IC50: 30 nM | [5] |
| BPTF | AlphaScreen | IC50: 350 nM | [5] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd: 10 nM | [5] |
| BPTF | Isothermal Titration Calorimetry (ITC) | Kd: 120 nM | [5] |
Table 2: Cellular Activity and Selectivity of this compound
| Target | Assay | Potency (EC50) | Off-Target | Selectivity Assay | Off-Target Potency | Reference |
| CECR2 | NanoBRET™ | 200-300 nM | BRD9 | Biochemical Assay | IC50: 1.4 µM | [5] |
| BPTF | NanoBRET™ | 200-300 nM | 338 Kinases | Kinase Panel Screen | No activity at 1 µM | [5] |
| CECR2 | NanoBRET™ | 0.62 ± 0.06 µM | [8] |
Negative Control: TP-422 is an inactive analog of TP-238 and is recommended for use as a negative control in experiments. It is completely inactive against BPTF and CECR2.[5]
Signaling Pathways
This compound, by inhibiting BPTF and CECR2, can modulate key signaling pathways implicated in cancer.
BPTF-c-MYC Signaling Pathway
BPTF is a critical co-factor for the transcriptional activity of the c-MYC oncogene.[3] BPTF, as part of the NURF complex, is recruited to c-MYC target gene promoters, where it facilitates chromatin remodeling, leading to transcriptional activation.[1][9] Inhibition of the BPTF bromodomain with TP-238 is expected to disrupt this interaction and suppress c-MYC-driven gene expression.
CECR2-NF-κB Signaling Pathway
CECR2 has been shown to interact with the RELA subunit of the NF-κB complex, promoting its transcriptional activity.[6][7] This leads to the expression of genes involved in inflammation, immune suppression, and metastasis.[10] By inhibiting the CECR2 bromodomain, TP-238 can potentially block these pathological processes.
References
- 1. BPTF Maintains Chromatin Accessibility and the Self-Renewal Capacity of Mammary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TP-238 | Structural Genomics Consortium [thesgc.org]
- 6. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
TP-238 Hydrochloride: A Technical Guide to a Chemical Probe for CECR2 and BPTF Bromodomains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). Developed through a collaboration between Takeda and the Structural Genomics Consortium (SGC), TP-238 is an invaluable tool for investigating the biological roles of these epigenetic readers in health and disease.[1] This technical guide provides a comprehensive overview of TP-238, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and insights into the signaling pathways it perturbs. The development and dissemination of TP-238 are part of a broader open science initiative, the "Donated Chemical Probes" program, which aims to provide the scientific community with high-quality research tools to accelerate drug discovery and the understanding of human biology.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, TP-422.
Table 1: In Vitro Activity of TP-238
| Target | Assay | Parameter | Value (nM) | Reference |
| CECR2 | AlphaScreen | IC50 | 30 | [1] |
| BPTF | AlphaScreen | IC50 | 350 | [1] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | KD | 10 | [1] |
| BPTF | Isothermal Titration Calorimetry (ITC) | KD | 120 | [1] |
| BRD9 | AlphaScreen | IC50 | 1400 | [1] |
Table 2: Cellular Activity of TP-238
| Target | Assay | Cell Line | Parameter | Value (nM) | Reference |
| CECR2 | NanoBRET™ | HEK293 | EC50 | 200-300 | [1] |
| BPTF | NanoBRET™ | HEK293 | EC50 | 200-300 | [1] |
Table 3: Recommended Cellular Concentration
| Compound | Maximum Recommended Concentration in Cells | Reference |
| TP-238 | ≤ 2 µM | [1] |
| TP-422 (Negative Control) | ≤ 2 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize TP-238 are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.
Materials:
-
VP-ITC microcalorimeter (e.g., MicroCal™)
-
CECR2 or BPTF protein
-
This compound
-
ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP
-
50 mM stock solution of TP-238 in a suitable solvent (e.g., DMSO)
Procedure:
-
Sample Preparation:
-
Prepare a 10 µM solution of TP-238 by diluting the 50 mM stock in ITC buffer.
-
Prepare a solution of the target protein (CECR2 or BPTF) in ITC buffer. The concentration should be determined based on the expected KD to ensure an optimal binding isotherm.
-
-
Instrument Setup:
-
Set the experimental temperature to 15 °C.
-
Thoroughly clean the sample cell and injection syringe with ITC buffer.
-
-
Titration:
-
Load the protein solution into the sample cell.
-
Load the 10 µM TP-238 solution into the injection syringe.
-
Perform an initial injection of 2 µL followed by 30 identical injections of 6 µL.
-
-
Control Experiment:
-
To account for the heat of dilution, perform a separate experiment by injecting the TP-238 solution into the ITC buffer alone.
-
-
Data Analysis:
-
Subtract the dilution heats from the titration data.
-
Analyze the integrated heat data using a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure compound binding to a target protein in living cells.
Materials:
-
HEK293 cells
-
Expression vectors:
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracers:
-
This compound and TP-422 (negative control)
-
Nano-Glo® Substrate and extracellular inhibitor
-
Plate reader capable of measuring BRET signals (450 nm and 610 nm)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the appropriate NanoLuc®-fusion vector and a HaloTag® vector. Reverse transfection is recommended.[1]
-
-
Cell Plating:
-
Plate the transfected cells in a suitable multi-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of TP-238 and TP-422.
-
Add the compounds to the cells.
-
-
Tracer Addition:
-
Incubation:
-
Incubate the plate for 3 hours.[1]
-
-
BRET Measurement:
-
Add the Nano-Glo® substrate and the extracellular inhibitor.
-
Measure the BRET signal by reading luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathways and Mechanisms of Action
TP-238 allows for the specific interrogation of cellular processes regulated by CECR2 and BPTF.
CECR2 and the NF-κB Signaling Pathway
CECR2 has been identified as a critical regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It interacts with the acetylated form of the RELA (p65) subunit of NF-κB, promoting the transcription of NF-κB target genes.[10][11][12] This interaction is implicated in processes such as inflammation and cancer metastasis. By inhibiting the bromodomain of CECR2, TP-238 can be used to disrupt this interaction and study the downstream consequences on NF-κB-mediated gene expression and cellular phenotypes.
BPTF and the NURF Chromatin Remodeling Complex
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler.[13] The NURF complex plays a crucial role in regulating gene expression by altering nucleosome positioning. BPTF is known to be a critical co-factor for the oncogenic transcription factor c-MYC, where it is required for c-MYC to bind to its target genes and drive cellular proliferation and tumorigenesis.[4][14][15] TP-238 can be utilized to investigate the role of the BPTF bromodomain in the recruitment of the NURF complex to chromatin and its function in c-MYC-driven transcription.
The Takeda and SGC Collaboration: An Open Science Model
The development of TP-238 is a prime example of the successful open science model fostered by the Structural Genomics Consortium and its pharmaceutical partners like Takeda.[16] Through the "Donated Chemical Probes" program, high-quality, well-characterized chemical probes developed in industry are made freely available to the academic and research communities without restrictions on use.[2][3][4] This pre-competitive collaboration accelerates the pace of research into novel drug targets and disease biology by providing essential tools to a wide range of scientists. The availability of TP-238 and its negative control, TP-422, empowers researchers to confidently investigate the roles of CECR2 and BPTF in their specific areas of interest.
References
- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- 2. SGC’s Donated Chemical Probes Program: Driving Drug Discovery and Target Biology | Structural Genomics Consortium [thesgc.org]
- 3. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 4. Science Forum: Donated chemical probes for open science | eLife [elifesciences.org]
- 5. addgene.org [addgene.org]
- 6. HaloTag® Ubiquitin Proteasome System Fusion Vectors [promega.sg]
- 7. addgene.org [addgene.org]
- 8. addgene.org [addgene.org]
- 9. addgene.org [addgene.org]
- 10. genecards.org [genecards.org]
- 11. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BPTF - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. takeda.com [takeda.com]
The Biological Activity of TP-238 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of two key epigenetic regulators: Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain and PHD Finger Transcription Factor (BPTF).[1][2][3] As a dual probe, it serves as a critical tool for investigating the roles of these proteins in chromatin biology and disease, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a chemical probe for the bromodomains of CECR2 and BPTF.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.[4] By competitively binding to the acetyl-lysine binding pocket of CECR2 and BPTF bromodomains, this compound prevents their recruitment to chromatin.[3][5] This inhibition disrupts the normal function of the chromatin remodeling complexes of which they are a part, leading to alterations in gene expression.
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin accessibility and the regulation of genes, including the proto-oncogene c-MYC.[2][6] Inhibition of the BPTF bromodomain has been shown to decrease the expression of c-MYC regulated genes and can lead to G1 cell cycle arrest.[1]
CECR2 has been identified as a driver of breast cancer metastasis.[7][8][9] It forms a complex with RELA, a subunit of the NF-κB transcription factor, to enhance chromatin accessibility and activate the expression of genes involved in epithelial-mesenchymal transition (EMT) and immune suppression, such as CSF1 and CXCL1.[8][9] Inhibition of the CECR2 bromodomain can impede these processes.[7]
Biochemical Activity
The inhibitory activity of this compound has been quantified through various biochemical assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference(s) |
| CECR2 | AlphaScreen | IC50: 30 nM | [1][2] |
| BPTF | AlphaScreen | IC50: 350 nM | [1][2] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd: 10 nM | [1][6] |
| BPTF | Isothermal Titration Calorimetry (ITC) | Kd: 120 nM | [1][6][10] |
| BRD9 | - | pIC50: 5.9 | [1][2] |
Table 2: Cellular Target Engagement of this compound
| Target | Cell Line | Assay Type | Value | Reference(s) |
| CECR2 | HEK293T | NanoBRET | EC50: 0.62 µM | [7][8] |
Signaling Pathways
The inhibition of CECR2 and BPTF by this compound impacts distinct downstream signaling pathways implicated in cancer progression.
Caption: Inhibition of CECR2 by this compound blocks NF-κB mediated gene expression.
Caption: this compound inhibits BPTF, leading to dysregulation of c-MYC signaling.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the inhibition of the interaction between the bromodomain and an acetylated histone peptide.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20.
-
Recombinant His-tagged CECR2 or BPTF bromodomain is diluted in the assay buffer.
-
Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16 (H4K5/8/12/16ac) is diluted in the assay buffer.[10]
-
This compound is serially diluted in DMSO and then further diluted in the assay buffer.
-
Nickel chelate (Ni-NTA) acceptor beads and streptavidin donor beads are diluted in the assay buffer in the dark.
-
-
Assay Procedure:
-
In a 384-well plate, add the bromodomain protein, the biotinylated histone peptide, and the this compound dilution (or DMSO as a vehicle control).
-
Incubate at room temperature for 30 minutes.
-
Add the Ni-NTA acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the streptavidin donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Western Blotting
This technique can be used to assess the downstream effects of this compound on protein expression.
Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a protein of interest (e.g., c-MYC, p-ERK, or CECR2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: A general workflow for characterizing the biological activity of this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of CECR2 and BPTF. Its high potency and selectivity make it a suitable tool for in vitro and cellular studies aimed at understanding the roles of these epigenetic readers in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting these bromodomains.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
TP-238 hydrochloride supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on TP-238 hydrochloride, a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document outlines its physicochemical properties, biological activity, supplier information, and detailed experimental methodologies for its use in research.
Physicochemical and Biological Properties
This compound is a valuable tool for investigating the biological roles of CECR2 and BPTF in various cellular processes, including chromatin remodeling and gene transcription. Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2415263-05-5 | [1][2][3] |
| Molecular Formula | C₂₂H₃₀N₆O₃S · HCl | [1][2] |
| Molecular Weight | 495.0 g/mol | [1] |
| Purity | ≥95% to ≥98% (HPLC) | [1][2][3] |
| Appearance | White to beige powder/crystalline solid | [3] |
| Solubility | DMSO: 1 mg/mL to 100 mMPBS (pH 7.2): 10 mg/mLWater: 100 mM | [1][2][3][4] |
| Storage Conditions | -20°C, desiccated | [1][2][3] |
| Stability | ≥ 4 years at -20°C | [1] |
Biological Activity and Selectivity
This compound is a dual inhibitor of the bromodomains of CECR2 and BPTF. Its inhibitory activity has been characterized using various biochemical and biophysical assays.
| Target | Assay Type | Value | Reference(s) |
| CECR2 | AlphaScreen® Assay (IC₅₀) | 30 nM | [1][5] |
| Isothermal Titration Calorimetry (Kᵈ) | 10 nM | [1][5] | |
| BPTF | AlphaScreen® Assay (IC₅₀) | 350 nM | [1][5] |
| Isothermal Titration Calorimetry (Kᵈ) | 120 nM | [1][5] | |
| BRD9 | AlphaScreen® Assay (IC₅₀) | 1.4 µM | [1] |
TP-238 has been shown to be highly selective for CECR2 and BPTF over a panel of 338 kinases when tested at a concentration of 1 µM.[1]
Supplier and Purchasing Information
This compound is available from several commercial suppliers. Researchers should contact the suppliers directly for the most up-to-date pricing and availability.
| Supplier | Website | Purity | Available Sizes |
| Cayman Chemical | --INVALID-LINK-- | ≥95% | 5 mg, 10 mg, 50 mg |
| R&D Systems | --INVALID-LINK-- | ≥98% | Contact for details |
| Sigma-Aldrich | --INVALID-LINK-- | ≥98% (HPLC) | Contact for details |
| Tocris Bioscience | --INVALID-LINK-- | ≥98% (HPLC) | 10 mg, 50 mg |
| MedChemExpress | --INVALID-LINK-- | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.
AlphaScreen® Assay for Bromodomain Inhibition
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CECR2 and BPTF bromodomains. The assay is based on the competition between the inhibitor and a biotinylated histone peptide ligand for binding to the GST-tagged bromodomain.
Materials:
-
GST-tagged CECR2 or BPTF bromodomain
-
Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST-conjugated Acceptor beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well white opaque microplates (e.g., OptiPlate-384)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
-
Assay Buffer
-
This compound dilutions or DMSO (for control wells)
-
GST-tagged bromodomain (final concentration optimized for signal window, typically in the low nM range)
-
Biotinylated histone peptide (final concentration at or near its Kᵈ for the bromodomain)
-
-
Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Bead Addition:
-
Add Anti-GST Acceptor beads to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin Donor beads to all wells.
-
-
Final Incubation: Incubate for a further 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the AlphaScreen® bromodomain inhibition assay.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to directly measure the heat changes that occur upon binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kᵈ), stoichiometry (n), and enthalpy of binding (ΔH).
Materials:
-
Purified CECR2 or BPTF bromodomain protein
-
This compound
-
Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
ITC instrument
Procedure:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is identical in both the protein and ligand solutions if used for initial solubilization.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe of the ITC instrument.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
-
Loading Samples:
-
Load the bromodomain protein into the sample cell (typically at a concentration of 10-20 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-15 times that of the protein).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the sample cell containing the bromodomain protein.
-
Allow the system to reach equilibrium after each injection, monitoring the heat change.
-
-
Control Titration: Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kᵈ, n, and ΔH.
-
Caption: General workflow for Isothermal Titration Calorimetry (ITC) experiments.
Signaling Pathways
This compound can be used to probe the functions of CECR2 and BPTF in various signaling pathways.
BPTF-Mediated Signaling
BPTF, as a core subunit of the NURF chromatin remodeling complex, has been implicated in the activation of oncogenic signaling pathways, including the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][6][7]
Caption: BPTF signaling through MAPK and PI3K-AKT pathways.
CECR2-Mediated Signaling
CECR2 has been identified as a driver of breast cancer metastasis through the activation of the NF-κB signaling pathway.[4][8] It interacts with the RELA subunit of NF-κB, promoting the expression of genes involved in cell migration, invasion, and immune suppression.[4][8]
Caption: CECR2-mediated activation of the NF-κB signaling pathway.
References
- 1. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]
- 8. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
Methodological & Application
TP-238 Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective chemical probe that dually inhibits the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain and PHD Finger Transcription Factor (BPTF).[1] As a component of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a critical role in chromatin remodeling and has been implicated in the transcriptional activity of oncogenes like c-MYC.[1] CECR2 is also involved in chromatin remodeling and has been linked to the DNA damage response.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by competitively binding to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. This inhibition prevents the recruitment of the NURF complex to chromatin, thereby modulating gene transcription. A key pathway influenced by BPTF is the c-MYC transcriptional program, which is a critical driver of cell proliferation and survival in many cancers.[1] By inhibiting BPTF, TP-238 can disrupt c-MYC's ability to drive the expression of genes necessary for cell cycle progression and the suppression of apoptosis.
Quantitative Data Summary
The following tables summarize the known biochemical and cellular activities of this compound. Note that while target engagement has been quantified, specific IC50 values for cell viability in cancer cell lines have not been extensively reported in publicly available literature.
Table 1: Biochemical and Cellular Target Engagement of this compound
| Assay Type | Target | Metric | Value (nM) | Reference |
| AlphaScreen | CECR2 | IC50 | 30 | [1] |
| AlphaScreen | BPTF | IC50 | 350 | [1] |
| Isothermal Titration Calorimetry (ITC) | CECR2 | Kd | 10 | [1] |
| Isothermal Titration Calorimetry (ITC) | BPTF | Kd | 120 | [1] |
| NanoBRET™ Cellular Assay | CECR2 | EC50 | 200-300 | [1] |
| NanoBRET™ Cellular Assay | BPTF | EC50 | 200-300 | [1] |
Table 2: Recommended Concentration for In Vitro Cellular Assays
| Parameter | Recommendation | Reference |
| Maximum Concentration | ≤ 2 µM | [1] |
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound. Given the role of BPTF in c-MYC-driven cancers, cell lines with high c-MYC expression (e.g., certain hematopoietic, breast, or colon cancer cell lines) may be suitable models. However, researchers should select cell lines based on their specific research questions and the expression levels of BPTF and CECR2.
Cell Viability Assay (MTS Assay)
This protocol outlines the use of the MTS assay to determine the effect of this compound on the metabolic activity and viability of cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 2 µM. Remove the medium from the wells and add 100 µL of the TP-238 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol uses flow cytometry to quantify the induction of apoptosis and necrosis by this compound.
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at relevant concentrations (e.g., 1x and 5x the determined IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at appropriate concentrations and a vehicle control for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization. Wash once with PBS and then fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a valuable tool for investigating the roles of CECR2 and BPTF in cancer biology. The protocols provided herein offer a framework for characterizing the in vitro effects of this inhibitor on cell viability, apoptosis, and cell cycle. Due to the limited publicly available data on the functional cellular effects of TP-238, the experimental conditions, including cell line selection, compound concentrations, and incubation times, should be carefully optimized for each specific biological system under investigation.
References
Application Notes and Protocols for TP-238 Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). These proteins are key epigenetic readers involved in chromatin remodeling and gene transcription. CECR2 plays a role in the DNA damage response, while BPTF is essential for T-cell homeostasis and is implicated in various cancers, often through its association with the oncoprotein c-MYC. Inhibition of these bromodomains has been shown to reduce cancer cell viability, induce apoptosis, and cause cell cycle arrest, making TP-238 a valuable tool for studying the therapeutic potential of targeting these epigenetic regulators.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the cellular effects of this compound. The assays are designed to assess the compound's impact on cell viability, apoptosis, cell cycle progression, and the DNA damage response.
Data Presentation
Quantitative data from the described assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cell Viability - IC50 Values (µM) at 72 hours
| Cell Line | TP-238 (µM) | Positive Control (e.g., Doxorubicin) (µM) |
| Cell Line A | ||
| Cell Line B | ||
| Cell Line C |
Table 2: Apoptosis Analysis - Percentage of Apoptotic Cells at 48 hours
| Treatment | Concentration (µM) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | - | ||
| TP-238 | X | ||
| TP-238 | Y | ||
| Positive Control | Z |
Table 3: Cell Cycle Analysis - Cell Population Distribution (%) at 24 hours
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | |||
| TP-238 | X | |||
| TP-238 | Y | |||
| Positive Control | Z |
Table 4: DNA Damage Analysis - γ-H2AX Positive Cells (%) at 24 hours
| Treatment | Concentration (µM) | γ-H2AX Positive Cells (%) |
| Vehicle Control | - | |
| TP-238 | X | |
| TP-238 | Y | |
| Positive Control (e.g., Etoposide) | Z |
Signaling Pathways and Experimental Workflows
Caption: TP-238 inhibits CECR2 and BPTF, affecting chromatin remodeling and gene transcription, which in turn modulates the DNA damage response, cell cycle, and apoptosis.
Caption: General workflow for assessing the cellular effects of this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound and the positive control in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or add 10 µL of MTT reagent and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution.
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Positive control for apoptosis (e.g., Staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound or the positive control. Include a vehicle-only control.
-
Incubate for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8][9]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach for 24 hours.
-
Treat the cells with desired concentrations of this compound or a positive control.
-
Incubate for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
DNA Damage Assay (γ-H2AX Staining)
This immunofluorescence assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[10]
Materials:
-
Cancer cell lines
-
Coverslips in 6-well plates or imaging plates
-
This compound
-
Positive control for DNA damage (e.g., Etoposide)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed cells on coverslips or in imaging plates and allow them to attach.
-
Treat cells with this compound or a positive control for 24 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Quantify the percentage of cells with distinct γ-H2AX foci.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TLC388 Induces DNA Damage and G2 Phase Cell Cycle Arrest in Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel apoptosis assay to analyze immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new wave of innovations within the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TAO kinases mediate activation of p38 in response to DNA damage | The EMBO Journal [link.springer.com]
Application Notes and Protocols for TP-238 Hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] As a dual inhibitor, TP-238 provides a valuable tool to investigate the therapeutic potential of targeting these epigenetic readers in various cancer models. Dysregulation of CECR2 and BPTF has been implicated in the progression of several cancers, including triple-negative breast cancer (TNBC), through modulation of key oncogenic signaling pathways.[3][4]
These application notes provide a comprehensive guide for the utilization of this compound in cancer cell line-based research, including detailed experimental protocols, data presentation, and visualization of relevant signaling pathways.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains, thereby disrupting their interaction with acetylated histones and other proteins. This inhibition modulates the expression of target genes involved in critical cellular processes.
-
CECR2 Inhibition: In cancer, particularly TNBC, CECR2 has been shown to be a critical regulator of metastasis and immune suppression. It is recruited by the RELA subunit of NF-κB to activate the transcription of genes that promote cancer cell invasion and migration.[2][4] Inhibition of the CECR2 bromodomain by compounds like TP-238 is expected to suppress the NF-κB signaling pathway, leading to a reduction in metastatic potential.[2][3]
-
BPTF Inhibition: BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex and plays a role in chromatin remodeling and gene expression. In breast cancer, BPTF has been shown to promote cell proliferation and survival by positively regulating the PI3K/AKT signaling pathway.[4] Inhibition of the BPTF bromodomain is therefore hypothesized to induce apoptosis and inhibit the growth of cancer cells dependent on this pathway.
Data Presentation
Biochemical and Cellular Target Engagement
This compound has been characterized in various assays to determine its potency and selectivity for CECR2 and BPTF.
| Assay Type | Target | Parameter | Value (nM) |
| AlphaScreen | CECR2 | IC50 | 30 |
| BPTF | IC50 | 350 | |
| Isothermal Titration Calorimetry (ITC) | CECR2 | Kd | 10 |
| BPTF | Kd | 120 | |
| NanoBRET Cellular Target Engagement | CECR2 | IC50 | 10-30 |
| BPTF | IC50 | 100-350 |
Data compiled from publicly available information.
Hypothetical Anti-proliferative Activity in Cancer Cell Lines
The following table presents hypothetical IC50 values for this compound in a panel of cancer cell lines, based on the known roles of CECR2 and BPTF in different cancer subtypes. Researchers should determine the specific IC50 values for their cell lines of interest experimentally.
| Cell Line | Cancer Type | Key Pathway Dependency | Predicted IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | NF-κB | 0.5 - 2.0 |
| SUM149PT | Inflammatory Breast Cancer | NF-κB | 0.8 - 3.0 |
| MCF-7 | ER+ Breast Cancer | PI3K/AKT | 1.0 - 5.0 |
| T47D | ER+ Breast Cancer | PI3K/AKT | 1.5 - 7.0 |
| A549 | Non-Small Cell Lung Cancer | Mixed | 2.0 - 10.0 |
| HCT116 | Colorectal Carcinoma | Mixed | 3.0 - 15.0 |
These values are illustrative and should be experimentally verified.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM): this compound is soluble in DMSO at 1 mg/ml and in PBS (pH 7.2) at 10 mg/ml.[2] For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO.
-
Calculate the amount of this compound needed to prepare the desired volume of 10 mM stock solution (Molecular Weight: 495.0 g/mol ).
-
Aseptically dissolve the calculated amount of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay (MTT/CCK-8)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest TP-238 treatment).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours.
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Pathway Modulation
This protocol allows for the investigation of the effect of this compound on the NF-κB and PI3K/AKT signaling pathways.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for NF-κB, MCF-7 for PI3K/AKT)
-
6-well cell culture plates
-
This compound (10 mM stock in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-AKT, anti-AKT, anti-cleaved PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound (10 mM stock in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 48 hours.
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Live cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for TP-238.
Conclusion
This compound is a valuable research tool for investigating the roles of CECR2 and BPTF in cancer biology. The protocols and information provided herein offer a framework for characterizing the effects of this dual inhibitor on cancer cell lines. It is anticipated that inhibition of CECR2 and BPTF with TP-238 will suppress tumor cell proliferation, induce apoptosis, and potentially reduce the metastatic capabilities of cancer cells, particularly in subtypes dependent on the NF-κB and PI3K/AKT pathways. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TP-238 Hydrochloride in Chromatin Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] These proteins are key components of distinct ATP-dependent chromatin remodeling complexes that play crucial roles in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. TP-238 provides a valuable tool for elucidating the biological functions of CECR2 and BPTF and for exploring their potential as therapeutic targets.
Mechanism of Action: this compound acts as an inhibitor by binding to the bromodomains of CECR2 and BPTF. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting chromatin remodeling complexes to specific genomic loci. By occupying the acetyl-lysine binding pocket, TP-238 prevents the recruitment of CECR2- and BPTF-containing complexes to chromatin, leading to alterations in chromatin structure and gene expression.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Target | Assay | Parameter | Value (nM) |
| CECR2 | AlphaScreen | IC50 | 30[1] |
| BPTF | AlphaScreen | IC50 | 350[1] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | KD | 10[1] |
| BPTF | Isothermal Titration Calorimetry (ITC) | KD | 120[1] |
Table 2: Illustrative Cellular Activity of this compound
| Cell Line | Assay | Parameter | Illustrative Value (µM) |
| Hematopoietic Cancer Cell Line | Cell Viability (MTT Assay) | GI50 | 1.5 |
| Solid Tumor Cell Line (e.g., Breast Cancer) | Cell Viability (MTT Assay) | GI50 | 2.8 |
| Normal Fibroblast Cell Line | Cell Viability (MTT Assay) | GI50 | >10 |
| Note: The GI50 values presented are for illustrative purposes only and are not based on published experimental data for TP-238. Researchers should determine the specific GI50 values for their cell lines of interest. |
Table 3: Illustrative Downstream Effects of this compound Treatment
| Experiment | Target/Marker | Cell Line | Treatment Concentration (µM) | Illustrative Result |
| Western Blot | c-MYC | Hematopoietic Cancer | 2 | 50% reduction in protein expression |
| ChIP-seq | H3K4me3 at c-MYC promoter | Hematopoietic Cancer | 2 | 40% decrease in enrichment |
| RT-qPCR | c-MYC mRNA | Hematopoietic Cancer | 2 | 30% decrease in expression |
| Note: The results presented are for illustrative purposes only and are not based on published experimental data for TP-238. The actual effects should be determined experimentally. |
Signaling Pathways
// Nodes Histone_Acetylation [label="Histone\nAcetylation", fillcolor="#FBBC05", fontcolor="#202124"]; CECR2 [label="CECR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SNF2H_SNF2L [label="SNF2H/SNF2L\n(SMARCA5/SMARCA1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CERF_Complex [label="CERF Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleosome [label="Nucleosome", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatin_Remodeling [label="Chromatin\nRemodeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene\nExpression\n(Neurulation,\nSpermatogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TP238 [label="TP-238", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Histone_Acetylation -> CECR2 [label=" recruits", color="#202124"]; CECR2 -> CERF_Complex [label=" forms", color="#202124"]; SNF2H_SNF2L -> CERF_Complex [label=" forms", color="#202124"]; CERF_Complex -> Nucleosome [label=" acts on", color="#202124"]; Nucleosome -> Chromatin_Remodeling [label=" leads to", color="#202124"]; Chromatin_Remodeling -> Gene_Expression [label=" results in", color="#202124"]; TP238 -> CECR2 [label=" inhibits", color="#EA4335", style=dashed]; } }
Caption: CECR2 Signaling Pathway.
// Nodes H3K4me3 [label="H3K4me3", fillcolor="#FBBC05", fontcolor="#202124"]; BPTF [label="BPTF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NURF_Complex [label="NURF Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cMYC [label="c-MYC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatin_Accessibility [label="Increased Chromatin\nAccessibility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription\n(Stemness, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TP238 [label="TP-238", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges H3K4me3 -> BPTF [label=" recruits", color="#202124"]; BPTF -> NURF_Complex [label=" core component of", color="#202124"]; NURF_Complex -> Chromatin_Accessibility [label=" promotes", color="#202124"]; Chromatin_Accessibility -> cMYC [label=" activates", color="#202124"]; Chromatin_Accessibility -> PI3K_AKT [label=" activates", color="#202124"]; cMYC -> Gene_Transcription [label=" drives", color="#202124"]; PI3K_AKT -> Gene_Transcription [label=" drives", color="#202124"]; TP238 -> BPTF [label=" inhibits", color="#EA4335", style=dashed]; } }
Caption: BPTF Signaling Pathway.
Experimental Protocols
General Experimental Workflow
// Nodes Cell_Culture [label="Cell Culture\n(e.g., Cancer Cell Lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; TP238_Treatment [label="this compound\nTreatment (up to 2 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Viability [label="Cell Viability Assay\n(MTT/MTS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot\n(Target Protein Levels)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ChIP_seq [label="ChIP-seq\n(Histone Modifications,\nTF Binding)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression Analysis\n(RT-qPCR/Microarray)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> TP238_Treatment [color="#202124"]; TP238_Treatment -> Cell_Viability [color="#202124"]; TP238_Treatment -> Western_Blot [color="#202124"]; TP238_Treatment -> ChIP_seq [color="#202124"]; TP238_Treatment -> Gene_Expression [color="#202124"]; Cell_Viability -> Data_Analysis [color="#202124"]; Western_Blot -> Data_Analysis [color="#202124"]; ChIP_seq -> Data_Analysis [color="#202124"]; Gene_Expression -> Data_Analysis [color="#202124"]; } }
Caption: Experimental Workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The recommended starting concentration range is from 0.01 µM to 10 µM. A vehicle control (DMSO) should be included. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.
Protocol 2: Western Blot Analysis
Objective: To assess the effect of this compound on the expression levels of target proteins (e.g., c-MYC) and downstream effectors.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Chromatin Immunoprecipitation (ChIP-seq)
Objective: To identify the genomic regions where CECR2 or BPTF complexes are recruited and to assess the impact of this compound on this recruitment and on histone modifications.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Lysis buffers
-
Sonicator
-
ChIP-grade antibodies (e.g., anti-CECR2, anti-BPTF, anti-H3K4me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound (e.g., 2 µM) or vehicle for 6-24 hours. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of enrichment, and compare the enrichment profiles between TP-238-treated and control samples.
References
Application Notes and Protocols: Western Blot Analysis of BPTF Following TP-238 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain PHD Finger Transcription Factor (BPTF) is a crucial component of the nucleosome remodeling factor (NURF) complex, an ATP-dependent chromatin remodeling complex that plays a significant role in gene expression regulation.[1][2][3][4] BPTF is involved in various cellular processes, including transcriptional activation and chromatin remodeling.[1] Its association with several diseases, including cancer, makes it a key therapeutic target.[1] TP-238 hydrochloride is a chemical probe that acts as an inhibitor of the BPTF bromodomain.[5] This document provides a detailed protocol for performing Western blot analysis to investigate the expression levels of BPTF in cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of BPTF and the experimental workflow for the Western blot analysis.
Caption: Hypothetical signaling pathway of BPTF and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of BPTF.
Experimental Protocols
This section details the methodology for the Western blot analysis of BPTF after this compound treatment.
Materials and Reagents
-
Cell Line: Appropriate cell line expressing BPTF (e.g., HeLa, NIH/3T3)
-
Cell Culture Medium: As required for the specific cell line
-
This compound: (Available from various suppliers)
-
DMSO: (for dissolving this compound)
-
Phosphate-buffered saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA or Bradford assay kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: Appropriate percentage for BPTF (predicted molecular weight ~338 kDa)
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibody: Anti-BPTF antibody (see Table 1 for examples)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence detection system
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (DMSO-treated) group. A recommended concentration for cellular assays is no more than 2 µM.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-BPTF antibody (diluted in blocking buffer as recommended) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BPTF band intensity to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
The following table summarizes the quantitative data and recommended parameters for the Western blot protocol.
| Parameter | Recommendation |
| Cell Seeding Density | Dependent on cell line; aim for 70-80% confluency at the time of treatment. |
| This compound Conc. | Titrate from 100 nM to 2 µM. A concentration range of 100-350 nM is reported for IC50 against BPTF in biochemical assays.[5] |
| Treatment Duration | 24 to 72 hours, to be optimized based on cell line and experimental goals. |
| Protein Loading Amount | 20-40 µg per lane. |
| Primary Antibody (Anti-BPTF) | Rabbit Polyclonal (Abcam ab72036): WB: 1:1000 - 1:2000; IP: 1:50 - 1:100.[6] Rabbit Polyclonal (Sigma-Aldrich ABE24): WB: 1:2000.[7] Mouse Monoclonal (Santa Cruz sc-81088): Recommended for WB.[1] |
| Secondary Antibody Dilution | Typically 1:2000 to 1:10000, follow manufacturer's recommendation. |
| Blocking Time | 1 hour at room temperature. |
| Primary Antibody Incubation | Overnight at 4°C. |
| Secondary Antibody Incubation | 1 hour at room temperature. |
| Loading Control | Anti-β-actin or anti-GAPDH antibody at appropriate dilution. |
References
- 1. scbt.com [scbt.com]
- 2. BPTF is essential for T cell homeostasis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Role of Chromatin Remodeling Protein Bptf in Early Mouse Embryos and Embryonic Stem Cells | PLOS Genetics [journals.plos.org]
- 4. uniprot.org [uniprot.org]
- 5. TP-238 | Structural Genomics Consortium [thesgc.org]
- 6. Anti-BPTF / FALZ antibody (ab72036) | Abcam [abcam.com]
- 7. Anti-BPTF Antibody from rabbit, purified by affinity chromatography | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for ChIP-seq using TP-238 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins. This application note provides a detailed protocol for performing ChIP-seq experiments using TP-238 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This compound serves as a valuable chemical probe to investigate the roles of these epigenetic readers in gene regulation and disease. Understanding the impact of this compound on the chromatin occupancy of CECR2 and BPTF can provide critical insights for drug development and basic research.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing essential information for experimental design.
| Parameter | Target | Value | Assay Type |
| IC50 | CECR2 | 10-30 nM[1] | Biochemical Assay |
| BPTF/FALZ | 100-350 nM[1] | Biochemical Assay | |
| Kd | CECR2 | 10 nM | Isothermal Titration Calorimetry (ITC)[2] |
| BPTF | 120 nM | Isothermal Titration Calorimetry (ITC)[2] | |
| Recommended Max. Cellular Concentration | N/A | ≤ 2 µM[1] | Cellular Assay |
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: ChIP-seq workflow with this compound treatment.
Caption: Simplified CECR2/BPTF signaling and inhibition.
Experimental Protocols
This section provides a detailed protocol for a ChIP-seq experiment to investigate the effects of this compound on CECR2 or BPTF binding to chromatin.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate a sufficient number of cells (e.g., 1-5 x 10^7 cells per immunoprecipitation) in appropriate culture dishes and grow to 70-80% confluency. The choice of cell line should be based on known expression of CECR2 or BPTF.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Cell Treatment: Treat the cells with the desired concentration of this compound. Based on available data, a final concentration of up to 2 µM can be used. A preliminary dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line and experimental goals. A suggested starting point is 2 µM for 6 to 12 hours. Include a vehicle-treated control (e.g., DMSO) for comparison.
II. Chromatin Immunoprecipitation
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and transfer to a conical tube. Pellet cells by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, and protease inhibitors) and incubate on ice.
-
Pellet the nuclei by centrifugation and resuspend in nuclei lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors).
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 bp. The optimal sonication conditions (power, duration, and cycles) must be determined empirically for each cell type and sonicator.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, and protease inhibitors).
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add a ChIP-grade antibody against CECR2 or BPTF to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Include a negative control immunoprecipitation with a non-specific IgG.
-
Add Protein A/G magnetic beads and incubate to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl and incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
III. DNA Purification and Library Preparation
-
DNA Purification: Purify the DNA using a spin column kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Library Preparation: Prepare the sequencing library from the purified ChIP DNA according to the instructions of the library preparation kit manufacturer. This typically involves end-repair, A-tailing, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
IV. Data Analysis
-
Read Alignment: Align the sequencing reads to the appropriate reference genome.
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome with significant enrichment of ChIP signal over the input control.
-
Downstream Analysis: Perform downstream analyses such as peak annotation, motif analysis, and differential binding analysis between this compound-treated and vehicle-treated samples to identify genes and pathways affected by the inhibitor.
References
Application Notes and Protocols for Gene Expression Analysis Following TP-238 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of TP-238 hydrochloride on gene expression. This compound is a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF)[1][2]. Understanding its impact on cellular transcription is crucial for elucidating its mechanism of action and therapeutic potential.
Introduction
This compound offers a valuable tool for studying the epigenetic regulation of gene expression mediated by CECR2 and BPTF. These two proteins are components of larger chromatin remodeling complexes and are implicated in various cellular processes, including development and disease. By inhibiting their bromodomains, this compound prevents the recognition of acetylated histones, thereby altering chromatin structure and downstream gene transcription. These notes provide the necessary protocols to dissect these changes.
Compound Details
| Property | Value | Reference |
| Chemical Name | N-[(3-(1H)-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride | |
| CAS Number | 2415263-05-5 | [1][2][3] |
| Molecular Formula | C22H30N6O3S • HCl | [1] |
| Molecular Weight | 495.04 g/mol | [1][2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO (≤100 mM), Water (≤100 mM), PBS (pH 7.2; 10 mg/mL) | [1][2] |
Mechanism of Action
This compound is a dual inhibitor targeting the bromodomains of CECR2 and BPTF with the following potencies:
| Target | IC50 | Binding Affinity (KD) | Reference |
| CECR2 | 10-30 nM | 10 nM | [1][2] |
| BPTF | 100-350 nM | 120 nM | [1][2] |
It displays selectivity over other bromodomains, such as BRD9 (IC50 = 1.4 µM), and a panel of 338 kinases[1]. For cellular experiments, a working concentration of up to 2 µM is recommended[2].
Signaling Pathway Modulated by this compound
The inhibition of CECR2 and BPTF by this compound is expected to disrupt the function of the chromatin remodeling complexes they are associated with, leading to changes in gene expression. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of this compound action in the cell nucleus.
Experimental Protocols
To assess the impact of this compound on gene expression, a series of well-established molecular biology techniques can be employed. The following protocols provide a general framework that can be adapted to specific cell lines and research questions.
I. Cell Culture and Treatment
Objective: To treat cultured cells with this compound for subsequent gene expression analysis.
Materials:
-
Mammalian cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 2 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for RNA extraction.
II. RNA Extraction
Objective: To isolate high-quality total RNA from treated and control cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
PBS (phosphate-buffered saline)
-
Microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Wash the cell monolayer once with ice-cold PBS.
-
Lyse the cells directly in the culture dish using the lysis buffer provided in the RNA extraction kit.
-
Homogenize the lysate according to the kit's instructions.
-
Proceed with the RNA purification protocol as described by the manufacturer, including on-column DNase digestion to remove any contaminating genomic DNA.
-
Elute the purified RNA in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.
III. Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the expression levels of specific target genes.
Materials:
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers (forward and reverse)
-
Housekeeping gene primers (for normalization, e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (to a final concentration of 200-500 nM each), and diluted cDNA.
-
Thermal Cycling: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to that of a housekeeping gene.
IV. Gene Expression Analysis: RNA Sequencing (RNA-Seq)
Objective: To obtain a global, unbiased profile of the transcriptome.
Materials:
-
RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
High-throughput sequencer (e.g., Illumina NovaSeq)
Protocol:
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR.
-
Experimental Workflow
The following diagram outlines the overall workflow for analyzing gene expression changes following this compound treatment.
Caption: Workflow for gene expression analysis post-TP-238 treatment.
Data Presentation
Quantitative data from gene expression analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical qPCR Results for Target Genes
| Gene | Treatment | Fold Change (vs. Vehicle) | P-value |
| Gene X | TP-238 (100 nM) | 2.5 | < 0.05 |
| TP-238 (500 nM) | 4.8 | < 0.01 | |
| Gene Y | TP-238 (100 nM) | -1.8 | < 0.05 |
| TP-238 (500 nM) | -3.2 | < 0.01 | |
| Gene Z | TP-238 (100 nM) | 1.2 | > 0.05 |
| TP-238 (500 nM) | 1.5 | > 0.05 |
Table 2: Top Differentially Expressed Genes from RNA-Seq Analysis (Hypothetical)
| Gene Symbol | Log2 Fold Change | P-adjusted | Regulation |
| GENE_A | 3.1 | 1.2e-15 | Upregulated |
| GENE_B | -2.8 | 3.5e-12 | Downregulated |
| GENE_C | 2.5 | 8.1e-10 | Upregulated |
| GENE_D | -2.2 | 5.4e-8 | Downregulated |
| GENE_E | 1.9 | 9.7e-7 | Upregulated |
These application notes and protocols provide a robust framework for investigating the effects of this compound on gene expression. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the biological roles of CECR2 and BPTF and the therapeutic potential of their inhibition. therapeutic potential of their inhibition.
References
Application Notes and Protocols for TP-238 Hydrochloride in Cellular Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TP-238 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF), in a variety of cellular experiments.
Introduction
This compound is a valuable chemical probe for investigating the roles of CECR2 and BPTF in chromatin remodeling, gene transcription, and cellular processes such as proliferation, apoptosis, and DNA damage response. As a dual inhibitor, it offers a unique tool to study the combined effects of targeting these two key epigenetic readers. It is recommended that for cellular assays, a concentration of no more than 2 µM be used.[1][2]
Mechanism of Action
This compound functions by binding to the bromodomains of CECR2 and BPTF, preventing their interaction with acetylated lysine (B10760008) residues on histones and other proteins. This inhibition disrupts the recruitment of chromatin remodeling complexes to specific genomic loci, thereby modulating gene expression.
CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex and is involved in neurulation and the DNA damage response. In the context of cancer, CECR2 has been implicated in promoting breast cancer metastasis through the activation of NF-κB signaling.
BPTF is the largest subunit of the NURF (Nucleosome Remodeling Factor) complex. It plays a critical role in T-cell homeostasis, mammary stem cell maintenance, and has been shown to be involved in oncogenic pathways such as the PI3K/AKT signaling cascade.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (nM) | Binding Affinity (Kd, nM) |
| CECR2 | 10 - 30 | 10 |
| BPTF/FALZ | 100 - 350 | 120 |
| BRD9 | 1400 | Not Reported |
Data compiled from publicly available sources.[1][2][3]
Recommended Concentration Ranges for Cellular Assays
Based on the compound's potency and data from analogous inhibitor studies, the following concentration ranges are recommended as a starting point for various cellular experiments. Optimal concentrations should be determined empirically for each cell line and assay.
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cell Viability (e.g., MTT, MTS) | 0.1 - 10 µM | A broad range to determine the cytotoxic effects. |
| Chromatin Immunoprecipitation (ChIP) | 0.5 - 5 µM | To assess the displacement of CECR2/BPTF from chromatin. |
| Western Blotting | 1 - 5 µM | To observe downstream effects on signaling pathways. |
| Apoptosis Assays (e.g., Annexin V) | 1 - 10 µM | To measure the induction of programmed cell death. |
| Colony Formation Assay | 0.1 - 2 µM | To assess long-term effects on cell proliferation. |
Signaling Pathways
The following diagrams illustrate the signaling pathways influenced by the inhibition of CECR2 and BPTF.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well clear-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
For MTT assay, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, total AKT, c-Myc, PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Conclusion
This compound is a powerful tool for elucidating the cellular functions of CECR2 and BPTF. The provided protocols and concentration guidelines serve as a starting point for designing and executing robust cellular experiments. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of TP-238 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of TP-238 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in studies involving this chemical probe.
Introduction to this compound
This compound is a valuable chemical probe for investigating the biological roles of CECR2 and BPTF, which are involved in chromatin remodeling and gene transcription.[1] It exhibits high affinity for CECR2 and BPTF with IC50 values in the nanomolar range, making it a selective tool for in vitro and cellular assays.[1][3] Understanding the precise concentration and stability of this compound solutions is paramount for generating dependable experimental data.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | References |
| Synonyms | N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride | |
| Molecular Formula | C₂₂H₃₀N₆O₃S · HCl | [1] |
| Molecular Weight | 495.04 g/mol | [1] |
| Appearance | White to beige crystalline solid/powder | |
| Purity | ≥95% (Typically ≥98% by HPLC) | [1] |
| Primary Targets | CECR2, BPTF (bromodomains) | [1][2] |
| IC₅₀ (CECR2) | 10-30 nM | [1][3] |
| IC₅₀ (BPTF) | 100-350 nM | [1][3] |
| K𝘥 (CECR2) | 10 nM | [1][3] |
| K𝘥 (BPTF) | 120 nM | [1][3] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. It is recommended to use high-purity, anhydrous solvents to minimize degradation.
| Solvent | Solubility | References |
| DMSO | ≥1 mg/mL, up to 100 mM | [1] |
| Water | ≥2 mg/mL, up to 100 mM | |
| PBS (pH 7.2) | 10 mg/mL | [1][4] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Preparation: Don appropriate PPE. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.95 mg of the compound (Molecular Weight: 495.04 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. In this example, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Protocol for Preparing an Aqueous Stock Solution
For experiments where DMSO is not suitable, aqueous stock solutions can be prepared.
-
Preparation and Weighing: Follow steps 1 and 2 as described for the DMSO stock solution.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water or PBS (pH 7.2) to the weighed powder.
-
Mixing: Vortex thoroughly until the compound is fully dissolved.
-
Sterilization (Optional): If required for cell culture applications, the aqueous stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the solution into sterile, single-use tubes and store at -20°C. It is important to note that the long-term stability of aqueous stock solutions may be less than that of DMSO stocks.
Signaling Pathway Inhibition by TP-238
TP-238 acts by competitively binding to the acetyl-lysine binding pocket of the bromodomains of CECR2 and BPTF, thereby preventing their interaction with acetylated histones and other proteins. This disrupts the normal function of these chromatin readers in regulating gene expression.
Caption: Inhibition of CECR2 and BPTF by TP-238 disrupts chromatin remodeling.
Safety and Handling Precautions
-
This compound is for research use only.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
In case of contact, wash the affected area thoroughly with water.[7]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.[8]
Recommendations for Use in Cellular Assays
For cellular assays, it is recommended to use a final concentration of TP-238 no higher than 2 µM to maintain selectivity and avoid off-target effects. When diluting the DMSO stock solution into aqueous cell culture media, ensure that the final concentration of DMSO is not cytotoxic (typically <0.5%). A serial dilution approach is recommended to achieve the desired final concentration accurately.
By following these detailed protocols and guidelines, researchers can ensure the consistent and effective use of this compound in their experiments, leading to more reliable and reproducible scientific outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. TP-238 HCl|COA [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for TP-238 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of TP-238 hydrochloride in commonly used laboratory solvents, DMSO and water. This document also includes standardized protocols for determining solubility and illustrates the key signaling pathways influenced by the inhibition of its targets, CECR2 and BPTF.
Introduction to this compound
This compound is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). It serves as a valuable tool for investigating the biological roles of these epigenetic reader proteins in various physiological and pathological processes.
Solubility Data
The solubility of this compound can vary between different sources and measurement techniques (kinetic vs. thermodynamic). The following tables summarize the available data. It is recommended to independently verify solubility in your specific experimental setting.
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 1 | ~2.02 | Cayman Chemical |
| DMSO | 49.5 | 100 | Tocris Bioscience |
| Water | 49.5 | 100 | Tocris Bioscience, R&D Systems |
| PBS (pH 7.2) | 10 | ~20.2 | Cayman Chemical |
| In vivo formulation (10% DMSO) | ≥ 2.5 | ≥ 5.05 | MedChemExpress |
Note: The molecular weight of this compound is 495.04 g/mol . Discrepancies in reported solubility values may arise from differences in experimental conditions (e.g., temperature, pH, incubation time) and the method of solubility determination (kinetic vs. thermodynamic).
Experimental Protocols
Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays.
Protocol 1: Kinetic Solubility Assay
This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV spectrophotometer with a plate reader
-
Calibrated pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (37°C) or sonication.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a new 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in turbidity indicates precipitation of the compound. The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.
-
UV Spectrophotometry: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax. Determine the concentration using a standard curve of the compound in the assay buffer with the same final DMSO concentration. The highest measured concentration is the kinetic solubility.
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard".
Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., Water or PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method with a standard curve prepared in the same buffer. The measured concentration represents the thermodynamic solubility.
Signaling Pathways
This compound inhibits the bromodomains of BPTF and CECR2, which are involved in chromatin remodeling and gene transcription. Their inhibition can impact several key signaling pathways implicated in cancer and development.
BPTF and its Role in MAPK and PI3K-AKT Signaling
BPTF, as a core subunit of the NURF chromatin remodeling complex, can influence the expression of genes that are components of or are regulated by the MAPK and PI3K-AKT signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In some cancers, high expression of BPTF has been shown to promote the activation of these pathways.
Troubleshooting & Optimization
Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell Viability
As "TP-238 hydrochloride" does not correspond to a publicly documented compound, this technical support center has been created as a detailed template. Researchers can adapt the protocols and troubleshooting advice by substituting "this compound" with their specific small molecule inhibitor and inserting their own experimental data.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound and how should I prepare my stock solution?
A1: While the optimal solvent depends on the specific properties of the compound, small molecule inhibitors are commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). When preparing your stock, ensure the compound is fully dissolved. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Q2: How do I determine the optimal concentration range of this compound for my cell line?
A2: The optimal concentration is cell-line dependent and must be determined empirically. A common approach is to perform a dose-response experiment using a broad range of concentrations (e.g., from nanomolar to micromolar). Start with a wide range of serial dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) to identify a narrower, effective range. Subsequent experiments can then focus on a more refined set of concentrations to accurately determine the IC50 (half-maximal inhibitory concentration).
Q3: How long should I incubate my cells with this compound before assessing viability?
A3: The incubation time is a critical parameter that depends on the compound's mechanism of action and the cell line's doubling time. Typical incubation periods for cytotoxicity assays range from 24 to 72 hours.[1] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal endpoint for your specific experimental goals.
Q4: Can components of the cell culture medium interfere with the cell viability assay?
A4: Yes, components like phenol (B47542) red and serum can interfere with certain assays. Phenol red can affect absorbance readings in colorimetric assays like the MTT assay.[2] It is recommended to use phenol red-free medium during the assay incubation step.[2] Serum proteins can also interact with the compound, so using serum-free or low-serum medium during the assay incubation is advisable.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in control wells (no cells) | 1. Compound Interference: The compound may directly reduce the assay reagent (e.g., MTT, WST-8).[2] 2. Media Contamination: Bacterial or fungal contamination in the culture medium.[3] | 1. Run a control plate with the compound in cell-free media to check for direct reagent reduction. If interference is observed, consider a different viability assay.[2] 2. Visually inspect media and cultures for signs of contamination. Use sterile techniques and fresh reagents.[3] |
| Inconsistent results between replicate wells or experiments | 1. Uneven Cell Seeding: Inaccurate pipetting leading to variable cell numbers per well. 2. Edge Effects: Evaporation from the outermost wells of a 96-well plate.[2] 3. Compound Precipitation: The compound may be precipitating at higher concentrations. | 1. Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes. 2. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to minimize evaporation.[2] 3. Visually inspect wells for precipitate under a microscope. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%).[1] |
| Unexpectedly high cell viability at high compound concentrations (Bell-shaped curve) | 1. Compound Precipitation: At high concentrations, the compound may fall out of solution, reducing its effective concentration.[4] 2. Assay Interference: The compound might interfere with the assay chemistry at high concentrations.[4] | 1. Check the solubility of the compound in your assay medium. Visually inspect for precipitates. 2. Test for compound interference in a cell-free system. Consider an alternative viability assay with a different detection principle (e.g., LDH assay for membrane integrity).[4] |
| Formazan (B1609692) crystals (in MTT assay) are not dissolving completely | 1. Insufficient Solvent: The volume of the solubilization solvent (e.g., DMSO) is not enough. 2. Inadequate Mixing: Poor mixing after adding the solvent. | 1. Ensure you are using a sufficient volume of a suitable solubilization solvent. 2. Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution. Gentle pipetting can also help break up crystal clumps. |
Experimental Protocols
Cell Viability Assays
Three common methods for assessing cell viability are the MTT, CCK-8, and Trypan Blue exclusion assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
2. CCK-8 (Cell Counting Kit-8) Assay
This assay uses a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-orange formazan dye.[7] The amount of formazan is directly proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Plate 100 µL of cell suspension (e.g., 5,000 cells/well) in a 96-well plate.[7] Pre-incubate for 24 hours.[7]
-
Compound Treatment: Add 10 µL of various concentrations of this compound to the plate.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7][8] Be careful not to introduce bubbles.[7]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[7][8] The incubation time will depend on the cell type and density.[8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][9]
3. Trypan Blue Exclusion Assay
This dye exclusion test is based on the principle that live cells have intact cell membranes and exclude the trypan blue dye, while dead cells with compromised membranes take up the blue dye.[10]
Protocol:
-
Cell Preparation: After treatment with this compound, collect the cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant.[10]
-
Resuspension: Resuspend the cell pellet in a known volume of serum-free medium or PBS.[10] Serum proteins can interfere with the dye.[10]
-
Staining: Mix one part of 0.4% trypan blue solution with one part of your cell suspension (1:1 ratio).[10]
-
Incubation: Allow the mixture to incubate for approximately 3 minutes at room temperature.[10] Counting should be done within 3-5 minutes as longer exposure can be toxic to live cells.[10][11]
-
Cell Counting: Apply a small amount of the mixture to a hemocytometer. Count the number of unstained (viable) and blue-stained (non-viable) cells under a microscope.
-
Viability Calculation: Calculate the percent viability using the formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.
Data Presentation
Quantitative data from dose-response experiments should be summarized for clear interpretation.
Table 1: Hypothetical Dose-Response of this compound on HeLa Cells after 48h Incubation
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.082 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 0.982 | 0.061 | 78.3% |
| 5 | 0.631 | 0.045 | 50.3% |
| 10 | 0.315 | 0.029 | 25.1% |
| 50 | 0.112 | 0.015 | 8.9% |
| 100 | 0.058 | 0.011 | 4.6% |
Visualizations
Experimental and logical Workflows
Diagrams can help visualize complex protocols and decision-making processes.
Caption: Workflow for determining the optimal concentration of this compound.
Hypothetical Signaling Pathway
This compound, as a hypothetical cytotoxic agent, might interfere with common pro-survival signaling pathways.
Caption: Hypothetical inhibition of PI3K/Akt and MAPK/ERK pathways by TP-238 HCl.
Troubleshooting Decision Tree
A logical diagram to help diagnose experimental issues.
Caption: Decision tree for troubleshooting inconsistent cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dojindo.co.jp [dojindo.co.jp]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemometec.com [chemometec.com]
Potential off-target effects of TP-238 hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TP-238 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent chemical probe that primarily targets the bromodomains of two proteins: Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It acts as an inhibitor, preventing these proteins from recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. This interference with epigenetic "reading" can modulate gene expression.
Q2: What are the known on-target potencies of this compound?
The potency of this compound has been determined against its primary targets using biochemical assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized in the table below.
Q3: Has this compound been profiled for off-target activity?
Yes, this compound has been screened for off-target activity. A key off-target is the bromodomain of BRD9, although with significantly lower potency compared to its primary targets.[2][3] Additionally, it has been profiled against a broad panel of 338 kinases and showed no significant inhibition at a concentration of 1 µM. Information on its activity against a wider range of protein classes, such as GPCRs, ion channels, or transporters, is not currently available.
Q4: Is there a negative control compound available for this compound?
Yes, a structurally related compound, TP-422, is available as a negative control. TP-422 is inactive against both BPTF and CECR2 and can be used to distinguish on-target effects from non-specific or off-target effects in your experiments.[1]
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed in Cellular Assays
Possible Cause:
-
Off-Target Effects: Although this compound is selective, the observed phenotype might be due to its inhibition of BRD9 or other unknown off-target proteins.
-
Compound Concentration: Using excessively high concentrations can lead to non-specific effects.
-
Cell Line Specificity: The expression levels and importance of CECR2, BPTF, and BRD9 can vary between different cell lines, leading to diverse phenotypic outcomes.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment and compare the effective concentration with the known IC50 values for CECR2 and BPTF.
-
Use the negative control compound, TP-422, at the same concentration as this compound. A phenotype that is not observed with TP-422 is more likely to be an on-target effect.
-
-
Evaluate BRD9 Involvement:
-
If your cell line expresses high levels of BRD9, consider if the observed phenotype aligns with known functions of BRD9.
-
If available, use a more selective BRD9 inhibitor as a comparator to dissect the effects.
-
-
Optimize Compound Concentration:
-
Titrate this compound to the lowest effective concentration to minimize potential off-target effects.
-
-
Characterize Your Cell Line:
-
Confirm the expression of CECR2 and BPTF in your cell model using techniques like Western blot or qPCR.
-
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause:
-
Cell Permeability: The compound may have poor penetration into the specific cell type being used.
-
Compound Stability: this compound might be unstable in your cell culture medium or metabolized by the cells.
-
Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps like P-glycoprotein.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
If direct measurement of intracellular concentration is not feasible, use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.
-
-
Check Compound Stability:
-
Incubate this compound in your cell culture medium for the duration of your experiment and then analyze its integrity using HPLC.
-
-
Investigate Efflux Pump Activity:
-
Co-incubate your cells with this compound and a known efflux pump inhibitor to see if this potentiates the observed effect.
-
Quantitative Data Summary
| Target | Assay Type | Potency (IC50) | Potency (Kd) | Notes |
| CECR2 | AlphaScreen | 30 nM | 10 nM | Primary Target |
| BPTF | AlphaScreen | 350 nM | 120 nM | Primary Target |
| BRD9 | AlphaScreen | 1.4 µM (pIC50 = 5.9) | Not Reported | Closest Off-Target |
| Kinase Panel (338 kinases) | Various | No significant activity at 1 µM | Not Applicable | Broad Selectivity |
Experimental Protocols
AlphaScreen Assay for Bromodomain Inhibition
This protocol provides a general framework for determining the IC50 of this compound against bromodomains.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. In this context, a biotinylated histone peptide (the ligand) is captured by streptavidin-coated Donor beads, and a GST-tagged bromodomain protein is captured by anti-GST-coated Acceptor beads. When the bromodomain binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound will disrupt the bromodomain-histone interaction, leading to a decrease in the AlphaScreen signal.
Materials:
-
GST-tagged bromodomain protein (e.g., CECR2, BPTF, or BRD9)
-
Biotinylated histone peptide (specific for the bromodomain of interest)
-
Streptavidin-coated Donor beads
-
Anti-GST-coated Acceptor beads
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Mixture: In a 384-well plate, add the GST-tagged bromodomain protein and the biotinylated histone peptide.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.
-
Bead Addition: Add the anti-GST Acceptor beads and incubate in the dark. Subsequently, add the Streptavidin Donor beads and incubate again in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Selectivity Profiling
Principle: Kinase inhibitor profiling is typically performed using in vitro enzymatic assays. A common method involves measuring the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. The remaining ATP is then quantified using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
General Procedure:
-
Assay Setup: In a multi-well plate, dispense the kinase, the specific peptide substrate, and the test compound (this compound at 1 µM).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for substrate phosphorylation.
-
Detection: Add a detection reagent that simultaneously stops the kinase reaction and measures the remaining ATP level via a luciferase-luciferin reaction.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the compound-treated wells to the vehicle control wells.
Visualizations
Caption: Inhibition of CECR2 and BPTF by this compound.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
Technical Support Center: TP-238 Hydrochloride Toxicity in Primary Cells
Disclaimer: As of the latest literature search, specific toxicity data for TP-238 hydrochloride in primary cells is not publicly available. This guide provides general troubleshooting advice, experimental protocols, and data management templates based on best practices for assessing the toxicity of novel chemical compounds in primary cell cultures. The information presented is intended for research purposes only and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues researchers may encounter when evaluating the toxicity of a new compound, such as this compound, in primary cells.
Q1: I am observing high variability in my cytotoxicity assay results between experiments. What could be the cause?
A1: High variability is a common challenge when working with primary cells. Several factors can contribute to this:
-
Donor-to-donor Variability: Primary cells from different donors can exhibit significant biological differences.
-
Passage Number: As primary cells are passaged, they can undergo phenotypic and functional changes.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.[1]
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.[2]
Troubleshooting Steps:
-
Standardize Cell Source: Whenever possible, use primary cells from the same donor and within a narrow passage range for a set of experiments.[1]
-
Ensure Consistent Seeding: Use a cell counter to ensure accurate and uniform cell seeding density.
-
Mitigate Edge Effects: Fill the outer wells of your plate with sterile phosphate-buffered saline (PBS) or culture medium without cells and use the inner wells for your experimental samples.[2]
Q2: I am not observing any significant cytotoxicity even at high concentrations of this compound. What should I check?
A2: A lack of cytotoxic effect could be due to several reasons:
-
Compound Solubility: If the compound precipitates in the culture medium, the effective concentration exposed to the cells will be lower than intended.
-
Inappropriate Assay Endpoint: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Assays like MTT measure metabolic activity, which may not be the most sensitive measure of a cytostatic effect.[1]
-
Insufficient Incubation Time: The toxic effects of the compound may require a longer exposure time to become apparent.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect the culture medium for any signs of precipitation after adding the compound. You may need to adjust the solvent or preparation method.
-
Consider Alternative Assays: Use assays that measure cell proliferation, such as a BrdU or EdU incorporation assay, to detect cytostatic effects.
-
Perform a Time-Course Experiment: Evaluate the compound's effect at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
Q3: My vehicle control (e.g., DMSO) is showing toxicity. How can I address this?
A3: Solvent toxicity is a common issue, especially with primary cells which can be more sensitive than cell lines.
Troubleshooting Steps:
-
Determine the Optimal DMSO Concentration: Perform a dose-response experiment with your vehicle control alone to determine the highest concentration that does not affect cell viability. For most primary cells, the final DMSO concentration should be kept below 0.5%.
-
Use a Consistent Vehicle Concentration: Ensure that the final concentration of the vehicle is the same across all treated wells (except for the untreated control).
Q4: How can I distinguish between apoptosis and necrosis in my cell cultures?
A4: The Annexin V and Propidium Iodide (PI) staining assay is a widely used method to differentiate between these two forms of cell death.[3][4][5][6]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is less common).
Data Presentation
Consistent and clear data presentation is crucial for interpreting and comparing experimental results. Below are template tables for organizing your quantitative data.
Table 1: Cytotoxicity of this compound in Primary Cells (IC50 Values)
| Primary Cell Type | Treatment Duration (hours) | IC50 (µM) | 95% Confidence Interval |
| e.g., Human Hepatocytes | 24 | ||
| 48 | |||
| 72 | |||
| e.g., Human PBMCs | 24 | ||
| 48 | |||
| 72 |
Table 2: Apoptosis Induction by this compound in Primary Cells
| Primary Cell Type | Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., Human Neurons | 0 (Control) | 48 | ||
| 1 | 48 | |||
| 5 | 48 | |||
| 10 | 48 |
Table 3: Effect of this compound on Primary Cell Cycle Distribution
| Primary Cell Type | Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., Human Fibroblasts | 0 (Control) | 24 | |||
| 1 | 24 | ||||
| 5 | 24 | ||||
| 10 | 24 |
Experimental Protocols
Detailed methodologies for key toxicity assays are provided below. These are general protocols and may require optimization for your specific primary cell type and experimental conditions.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[7][8]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include untreated and vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[3][4][5][6]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your primary cells by treating them with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3][5]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[3][5]
-
Analyze the samples by flow cytometry within one hour.[3]
Propidium Iodide Staining for Cell Cycle Analysis
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9][10][11]
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing.[9][11][12]
-
Incubate the cells at 4°C for at least 30 minutes.[11][12] (Cells can be stored in ethanol at -20°C for several weeks).[9]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[10]
-
Incubate for 5-10 minutes at room temperature.[11]
-
Analyze the samples by flow cytometry.
Visualizations
The following diagrams illustrate a general experimental workflow for toxicity testing and a simplified signaling pathway for apoptosis.
Caption: General workflow for assessing the toxicity of this compound in primary cells.
Caption: A simplified representation of a potential apoptosis induction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
How to minimize TP-238 hydrochloride cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of TP-238 hydrochloride, a chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This guide offers troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize cytotoxicity and optimize their experiments.
Quick Reference: this compound Properties
| Property | Value | Source |
| Primary Targets | CECR2 and BPTF bromodomains | [1] |
| Molecular Weight | 495.0 g/mol (hydrochloride salt) | [2] |
| Form | Solid | N/A |
| Solubility | Soluble in DMSO and water | N/A |
| Storage | Store solid at -20°C. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [2] |
| Recommended Cellular Assay Concentration | A concentration of no more than 2 μM is recommended for use in cellular assays. | N/A |
Troubleshooting Guide: Minimizing this compound Cytotoxicity
Unexpected cytotoxicity can be a significant challenge in experiments involving this compound. The following table outlines common problems, their potential causes, and recommended solutions to mitigate cytotoxic effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death observed at low concentrations. | On-target cytotoxicity: Inhibition of CECR2 and BPTF can induce apoptosis, particularly in cancer cell lines.[3][4] | - Optimize Concentration: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental endpoint. - Reduce Incubation Time: Shorten the exposure time of the cells to this compound to minimize cumulative toxic effects. - Use a less sensitive cell line: If feasible, consider using a cell line that is less dependent on CECR2/BPTF signaling for survival. |
| Off-target effects: Although selective, high concentrations may lead to off-target kinase inhibition or other unintended interactions.[2] | - Adhere to Recommended Concentrations: Avoid exceeding the recommended concentration range (typically ≤ 2 µM in cellular assays). - Include Appropriate Controls: Use a structurally related inactive control compound if available to distinguish on-target from off-target effects. | |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.5% v/v) and non-toxic to your cells. - Include a Vehicle Control: Always include a control group treated with the same concentration of solvent as the experimental group. | |
| Inconsistent or variable cytotoxicity results between experiments. | Cell Culture Conditions: Cell density, passage number, and overall health can influence susceptibility to cytotoxic agents. | - Standardize Seeding Density: Use a consistent cell seeding density for all experiments.[4][5] - Use Cells at a Consistent Passage Number: Avoid using cells that have been in culture for an extended period, as their characteristics may change. - Monitor Cell Health: Regularly check cells for signs of stress or contamination. |
| Compound Stability: this compound may degrade over time, especially in solution.[2] | - Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment. - Proper Storage: Store stock solutions at -20°C or -80°C and protect from light.[2] | |
| Difficulty distinguishing between apoptosis and necrosis. | Assay Limitations: Some cytotoxicity assays do not differentiate between different modes of cell death. | - Use a Combination of Assays: Employ multiple assays to get a clearer picture. For example, use a membrane integrity assay (like LDH release) in conjunction with an apoptosis-specific assay (like Caspase-3/7 activity or Annexin V staining).[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The cytotoxicity of this compound is primarily linked to its on-target inhibition of the CECR2 and BPTF bromodomains.[3][4] Inhibition of these proteins can disrupt critical cellular processes, including DNA damage response and cell cycle regulation, ultimately leading to apoptosis (programmed cell death), especially in cancer cells that may be dependent on these pathways for survival.[3][4][9]
Q2: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A2: The optimal concentration will vary depending on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell model. Start with a broad range of concentrations (e.g., from nanomolar to low micromolar) and assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). The goal is to identify a concentration that effectively engages the target with minimal impact on overall cell health for non-cytotoxicity-focused experiments.
Q3: Should I be concerned about off-target effects of this compound?
A3: While this compound is designed to be a selective probe for CECR2 and BPTF, high concentrations can potentially lead to off-target effects, such as inhibition of other bromodomains or kinases.[2] To minimize this risk, it is recommended to use the lowest effective concentration determined from your dose-response studies and to adhere to the general recommendation of using concentrations no higher than 2 µM in cellular assays.
Q4: What are the best practices for preparing and storing this compound solutions?
A4: this compound is soluble in both DMSO and water. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Can I use this compound to study cytotoxicity in normal (non-cancerous) cells?
A5: Yes, but the cytotoxic effects may be less pronounced compared to cancer cells.[10][11] Many cancer cells exhibit a heightened dependence on specific cellular pathways for their survival and proliferation, a phenomenon known as "oncogene addiction." If a cancer cell line is particularly reliant on the functions of CECR2 or BPTF, it will likely be more sensitive to inhibition by this compound. Normal cells, having more robust and redundant regulatory mechanisms, may tolerate the inhibition of these targets to a greater extent. It is still essential to perform dose-response experiments to determine the cytotoxic profile in your specific normal cell line.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated control wells and vehicle (solvent) control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol outlines the use of a luminescent caspase-3/7 assay to specifically measure apoptosis induced by this compound.
Materials:
-
96-well, opaque-walled cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of medium.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, 24 hours).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the caspase activity to cell viability (which can be determined in a parallel plate using an assay like CellTiter-Glo®) to account for differences in cell number.[12][13][14][15][16]
Visualizations
Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway illustrating the mechanism of this compound-induced cytotoxicity.
Caption: A logical troubleshooting workflow for addressing high cytotoxicity in experiments with this compound.
References
- 1. CECR2 CECR2 histone acetyl-lysine reader [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPTF cooperates with MYCN and MYC to link neuroblastoma cell cycle control to epigenetic cellular states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide screen of human bromodomain-containing proteins identifies Cecr2 as a novel DNA damage response protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. The chromatin remodeling protein BPTF mediates cell cycle, proliferation and apoptosis in porcine ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Death receptors couple to both cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. oncotarget.com [oncotarget.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of BET Bromodomain Targets Genetically Diverse Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with TP-238 hydrochloride
Welcome to the technical support center for TP-238 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this potent and selective dual inhibitor of the CECR2 and BPTF bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical probe that acts as a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] It is a valuable tool for studying the roles of these proteins in chromatin remodeling and gene transcription.
Q2: What are the recommended concentrations for cellular assays?
For cellular assays, a concentration of no more than 2 µM is recommended to maintain selectivity and avoid potential off-target effects.[1]
Q3: What are the solubility and storage conditions for this compound?
This compound is soluble in DMSO and water up to 100 mM.[1] For long-term stability, it should be stored at -20°C.[1]
Q4: What are the known IC50 values for TP-238?
The inhibitory concentrations (IC50) for TP-238 are:
Troubleshooting Unexpected Results
This section addresses potential discrepancies you may encounter in your experiments and offers guidance on how to interpret and resolve them.
Issue 1: Higher than expected IC50 values in our cellular assay.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Recommendation: Prepare fresh stock solutions and aliquot them for single use to minimize freeze-thaw cycles. Always store at -20°C.
-
-
Possible Cause 2: High Cell Density. An excessive number of cells in the assay can lead to a higher apparent IC50 due to increased target protein concentration.
-
Recommendation: Optimize cell seeding density to ensure it is within the linear range of the assay.
-
-
Possible Cause 3: Assay Interference. Components of your cell culture medium or assay reagents may interfere with TP-238 activity.
-
Recommendation: Perform control experiments to test for any non-specific inhibition by media components.
-
Issue 2: Off-target effects observed at concentrations close to the recommended range.
-
Possible Cause 1: Cellular Context. The selectivity of TP-238 can be cell-type dependent. Some cell lines may express proteins that are more sensitive to off-target inhibition.
-
Recommendation: Perform a dose-response curve in your specific cell line to determine the optimal concentration that inhibits CECR2/BPTF without significant off-target effects. Consider using a negative control compound with a similar chemical structure but no activity against bromodomains.
-
-
Possible Cause 2: High Concentration. Even within the recommended range, the higher end (e.g., 2 µM) might be too concentrated for highly sensitive cell lines.
-
Recommendation: Titrate down the concentration of TP-238 to the lowest effective dose for your experimental goals.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause 1: Incomplete Solubilization. this compound may not be fully dissolved, leading to variability in the final concentration.
-
Recommendation: Ensure complete solubilization of the compound in the recommended solvent (DMSO or water) before adding it to the cell culture medium. Gentle vortexing and warming may aid dissolution.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant variability.
-
Recommendation: Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final dilution to add to replicate wells.
-
Data Summary
The following table summarizes the key biochemical and physicochemical properties of this compound.
| Property | Value | Reference |
| Targets | CECR2, BPTF | [1][2] |
| IC50 (CECR2) | 10-30 nM | [1] |
| IC50 (BPTF) | 100-350 nM | [1][2] |
| Molecular Weight | 495.04 g/mol | [1] |
| Formula | C22H30N6O3S.HCl | [1] |
| Solubility | 100 mM in DMSO, 100 mM in water | [1] |
| Storage | -20°C | [1] |
| Purity | ≥98% | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone H3 Acetylation
This protocol is designed to assess the effect of TP-238 on histone acetylation, a downstream consequence of BPTF inhibition.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500, 1000 nM) for 24 hours.
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with a hypotonic lysis buffer and collect the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against acetylated Histone H3 (e.g., anti-AcH3) overnight at 4°C.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
Caption: Troubleshooting logic for unexpected results.
References
TP-238 hydrochloride degradation and storage conditions
This technical support center provides guidance on the degradation and storage of TP-238 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many hydrochloride salts, this compound is susceptible to degradation under several conditions. The primary factors include hydrolysis (especially at neutral to basic pH), oxidation, exposure to light (photodegradation), and elevated temperatures.[1] The presence of amide or sulfonylurea moieties, if applicable to the structure of TP-238, can make it particularly prone to hydrolytic degradation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It is crucial to protect it from light. For long-term storage, refer to the product-specific information, but generally, storage at room temperature or refrigerated conditions is advised, away from combustible materials.[3][4]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of hydrochloride salts in solution is often pH-dependent. For some compounds, degradation is slow at acidic pH (e.g., below 3.5) but increases rapidly as the pH becomes neutral or basic.[5] It is essential to determine the optimal pH range for your experimental solutions to minimize degradation.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products for this compound are not publicly documented. However, based on general chemical principles for similar compounds, hydrolytic degradation can lead to the cleavage of labile functional groups.[1][6] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) are necessary to identify and characterize the specific degradation products of this compound.[1][7]
Troubleshooting Guides
Problem: I am observing a loss of potency or inconsistent results in my experiments with this compound solutions.
-
Possible Cause 1: pH-induced degradation.
-
Troubleshooting Step: Measure the pH of your solution. If it is neutral or basic, the compound may be degrading.
-
Solution: Prepare fresh solutions at a more acidic pH if the compound's stability profile allows. Conduct a pH stability study to determine the optimal pH range.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Review your experimental setup. Are your solutions exposed to ambient or direct light for extended periods?
-
Solution: Protect your solutions from light by using amber vials or covering your containers with aluminum foil.
-
-
Possible Cause 3: Thermal degradation.
-
Troubleshooting Step: Check the temperature at which your solutions are being prepared and stored.
-
Solution: Prepare and store solutions at the recommended temperature. Avoid unnecessary exposure to elevated temperatures.
-
Problem: I see unexpected peaks in my analytical chromatogram (e.g., HPLC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: Perform a forced degradation study to intentionally generate degradation products. This can help in identifying the unknown peaks.
-
Solution: Compare the chromatograms of your experimental samples with those from the forced degradation study. This will help confirm if the unexpected peaks are indeed degradants.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 1M HCl at 50°C for 48 hours.
-
Base Hydrolysis: Treat the stock solution with 1M NaOH at 50°C for 24 hours.[7]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 7 days.[7]
-
Thermal Degradation: Expose the solid compound and the stock solution to 70°C for 7 days.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 7 days.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound in Solution at 45°C
| pH | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.005 | 138.6 |
| 3.5 | 0.010 | 69.3 |
| 5.0 | 0.085 | 8.2 |
| 7.0 | 0.250 | 2.8 |
| 9.0 | 0.980 | 0.7 |
Note: This table is illustrative and based on general principles of hydrochloride salt degradation.[5] Actual data for this compound would need to be determined experimentally.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Hypothetical degradation pathway for TP-238.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. visalia-keenan.newlook.safeschoolssds.com [visalia-keenan.newlook.safeschoolssds.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Issues with TP-238 hydrochloride cell permeability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cell permeability of TP-238 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its cellular targets?
This compound is a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). It has demonstrated on-target biochemical activity with IC50 values of 30 nM for CECR2 and 350 nM for BPTF.
Q2: What is the recommended concentration of this compound for cell-based assays?
A concentration of up to 2 µM is recommended for use in cellular assays. Exceeding this concentration may lead to off-target effects or cytotoxicity.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO and water. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: My this compound treatment is not showing the expected downstream effect in my cell-based assay. Could this be a permeability issue?
While this compound is used in cellular assays at concentrations up to 2 µM, suggesting some degree of cell permeability, issues with cellular uptake can still arise depending on the cell type and experimental conditions. If you suspect poor permeability, consider the troubleshooting steps outlined in the guide below.
Q5: How does the hydrochloride salt formulation affect the cell permeability of TP-238?
Hydrochloride salts are often used to improve the aqueous solubility and stability of a compound.[1] While increased solubility can be beneficial for preparing solutions for cell-based assays, the effect on cell permeability can be complex. The ionized form of the molecule may have different permeability characteristics compared to the free base. The pH of the cell culture medium and the microenvironment at the cell surface can influence the equilibrium between the ionized and non-ionized forms, thereby affecting its ability to cross the cell membrane.
Troubleshooting Guide: Issues with this compound Cell Permeability
This guide provides a structured approach to troubleshooting common issues related to the cell permeability of this compound.
Issue 1: Lack of Expected Biological Activity in Cellular Assays
Possible Cause: Insufficient intracellular concentration of this compound due to poor cell permeability.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for lack of cellular activity.
Detailed Steps:
-
Verify Compound Integrity and Concentration:
-
Ensure the compound has been stored correctly to prevent degradation.
-
Confirm the accuracy of the stock solution concentration.
-
Prepare fresh dilutions for each experiment.
-
-
Optimize Experimental Conditions:
-
Increase Incubation Time: Extend the treatment duration to allow for more time for the compound to accumulate within the cells.
-
Vary Compound Concentration: Perform a dose-response experiment, ensuring not to exceed the recommended maximum concentration of 2 µM.
-
Serum Concentration: Reduce the serum concentration in the cell culture medium during treatment, as serum proteins can sometimes bind to small molecules and reduce their effective concentration available for cellular uptake.
-
-
Assess Cell Permeability Directly:
-
If the above steps do not resolve the issue, consider performing a direct cell permeability assay. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. Detailed protocols are provided below.
-
Issue 2: High Variability in Experimental Results
Possible Cause: Inconsistent cellular uptake of this compound.
Solutions:
-
Ensure Homogeneous Cell Culture: Maintain a consistent cell density and passage number across experiments.
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Standardize Treatment Protocol: Use a consistent method for adding the compound to the cells and ensure thorough mixing.
-
Control for pH: Monitor and maintain a stable pH in your cell culture medium, as pH can influence the ionization state and permeability of the hydrochloride salt.
Quantitative Data on Cell Permeability (Hypothetical)
Since specific experimental data on this compound's permeability is not publicly available, the following tables provide hypothetical examples of what researchers might observe when performing permeability assays. These values are for illustrative purposes and should be determined experimentally.
Table 1: Hypothetical PAMPA Results for this compound
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Predicted Absorption |
| This compound | 1.5 | Moderate |
| Propranolol (High Permeability Control) | 15.0 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low |
Table 2: Hypothetical Caco-2 Permeability Assay Results for this compound
| Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| A-B (Apical to Basolateral) | 1.2 | 2.5 |
| B-A (Basolateral to Apical) | 3.0 |
An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters, which actively pump the compound out of the cell, thereby reducing its intracellular concentration.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
Preparation of the Donor Plate: A solution of this compound is added to the wells of a filter plate (the donor plate).
-
Preparation of the Acceptor Plate: The wells of an acceptor plate are filled with a buffer solution.
-
Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich". The filter membrane at the bottom of each well in the donor plate is coated with a lipid solution to mimic a cell membrane.
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Incubation: The plate sandwich is incubated, allowing the compound to diffuse from the donor well, across the lipid membrane, and into the acceptor well.
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Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / Ceq)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA]t = Concentration in the acceptor well at time t
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Ceq = Equilibrium concentration
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Caco-2 Cell Permeability Assay
Objective: To assess the permeability and potential for active transport of this compound across a monolayer of human intestinal Caco-2 cells.
Methodology:
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Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in transwell inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.
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Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
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Permeability Assay (A-B): A solution of this compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time.
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Permeability Assay (B-A): To assess active efflux, a separate experiment is performed where the compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.
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Sample Analysis: Samples are collected from the receiver chamber at specific time points and the concentration of this compound is quantified by LC-MS/MS.
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Calculation of Papp and Efflux Ratio: The Papp value is calculated for both directions. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B).
Signaling Pathways
This compound targets CECR2 and BPTF, which are involved in chromatin remodeling and can influence various downstream signaling pathways.
Figure 2: CECR2 signaling pathway.
Figure 3: BPTF signaling pathways.
References
Overcoming resistance to TP-238 hydrochloride in long-term studies
Welcome to the technical support center for TP-238 hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during long-term studies, with a focus on overcoming acquired resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems that may arise during your experiments with this compound.
Issue 1: Decreased Sensitivity to this compound Over Time
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity after several weeks of continuous culture with the drug. What could be the cause?
A1: This is a common observation in long-term in vitro studies and suggests the development of acquired resistance.[1][2][3] The primary reasons for this include:
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Selection of pre-existing resistant cells: A small subpopulation of cells within the original culture may have intrinsic resistance mechanisms. Continuous drug exposure eliminates sensitive cells, allowing these resistant cells to proliferate.[4]
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Development of new resistance mechanisms: The cancer cells may have acquired genetic or epigenetic changes that confer resistance to this compound.[2][5][6]
Troubleshooting Steps:
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Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to quantitatively determine the shift in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line.
-
Investigate Potential Mechanisms: Proceed to the specific troubleshooting sections below based on your initial findings (e.g., investigating target mutations, bypass signaling, or drug efflux).
Issue 2: Investigating Target-Mediated Resistance
Q2: How can I determine if a mutation in the drug's target is responsible for the observed resistance?
A2: Target mutation is a frequent mechanism of resistance to targeted therapies.[5][6] For this compound, this would likely involve a mutation in its molecular target.
Troubleshooting Steps:
-
Sequence the Target Gene: Extract genomic DNA or RNA from both the sensitive (parental) and resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the target gene's coding region to identify any mutations that have emerged in the resistant population.[7][8]
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Functional Validation: If a mutation is identified, its role in conferring resistance can be validated by introducing the mutation into the sensitive parental cell line using site-directed mutagenesis and assessing the subsequent sensitivity to this compound.
Issue 3: Exploring Bypass Signaling Pathways
Q3: My resistant cell line does not have any mutations in the primary drug target. What other resistance mechanisms should I investigate?
A3: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the effect of the drug.[5][6] This allows the cells to maintain proliferation and survival signals despite the inhibition of the primary target.
Troubleshooting Steps:
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Phospho-Proteomic Analysis: Use techniques such as phospho-kinase antibody arrays or mass spectrometry-based phosphoproteomics to compare the phosphorylation status of key signaling proteins between the sensitive and resistant cell lines. This can reveal upregulated pathways in the resistant cells.
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Western Blot Analysis: Based on the results from the phospho-proteomic screen, validate the upregulation of specific bypass pathways by performing western blots for key phosphorylated and total proteins in that pathway (e.g., p-AKT/AKT, p-ERK/ERK).
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Combination Therapy: To functionally validate the role of a bypass pathway, treat the resistant cells with a combination of this compound and an inhibitor of the identified bypass pathway. A synergistic effect would support this mechanism of resistance.[2][9]
Issue 4: Assessing Drug Efflux
Q4: Could increased drug efflux be the cause of resistance to this compound? How can I test for this?
A4: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a well-established mechanism of multidrug resistance.[5][10]
Troubleshooting Steps:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in both sensitive and resistant cells.
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Protein Expression Analysis: Confirm the increased expression of the corresponding ABC transporter proteins using western blotting or flow cytometry.
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Functional Efflux Assays: Treat the resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil (B1683045) for ABCB1). A restoration of sensitivity to this compound in the presence of the inhibitor would indicate that drug efflux is a contributing factor to the observed resistance.
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data that may be generated during the investigation of this compound resistance.
Table 1: In Vitro Sensitivity of Cell Lines to this compound
| Cell Line | Treatment Condition | IC50 (nM) | Fold Change in Resistance |
| Parental Sensitive | - | 50 | - |
| Resistant Clone A | Continuous TP-238 (1 µM) | 1500 | 30 |
| Resistant Clone B | Continuous TP-238 (1 µM) | 2500 | 50 |
Table 2: Gene Expression Analysis of ABC Transporters in Resistant Cells
| Gene | Parental Sensitive (Relative mRNA Expression) | Resistant Clone A (Relative mRNA Expression) | Resistant Clone B (Relative mRNA Expression) |
| ABCB1 | 1.0 | 25.4 | 1.2 |
| ABCC1 | 1.0 | 1.1 | 1.0 |
| ABCG2 | 1.0 | 1.3 | 35.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTS Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.
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Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add 100 µL of fresh media containing the desired drug concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Bypass Signaling
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Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Drug Efflux Pumps
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RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and resistance.
Caption: Mechanism of action of this compound.
Caption: Common mechanisms of resistance to this compound.
Caption: Workflow for investigating resistance to this compound.
References
- 1. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 5. Breaking Cancer Drug Resistance: Mechanism Challenges and Solutions [carercircle.com]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TP-238 Hydrochloride and its Inactive Analog for Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing TP-238 hydrochloride and its inactive analog in control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a chemical probe that acts as an inhibitor for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).
Q2: Why is a control experiment with an inactive analog important?
A2: Control experiments using an inactive analog, such as TP-422 for TP-238, are crucial to ensure that the observed biological effects are specifically due to the inhibition of the intended targets (CECR2 and BPTF) and not from off-target effects or the compound's chemical scaffold.[1]
Q3: What is the recommended inactive analog for TP-238?
A3: The structurally related compound, TP-422, is the recommended inactive analog for use in control experiments with TP-238. TP-422 is completely inactive against both BPTF and CECR2.
Q4: What are the known signaling pathways regulated by the targets of TP-238?
A4: BPTF is known to be involved in the MAPK and PI3K-AKT signaling pathways.[2][3] CECR2 has been shown to play a role in the NF-κB signaling pathway.[4][5]
Q5: At what concentrations should I use TP-238 and TP-422 in cellular assays?
A5: The optimal concentration of TP-238 and TP-422 should be determined empirically for each cell line and assay. However, a starting point for TP-238 could be in the range of its biochemical IC50 values (30 nM for CECR2 and 350 nM for BPTF). A concentration range of 0.1 to 10 µM is often a reasonable starting point for cellular assays. The inactive control, TP-422, should be used at the same concentrations as TP-238.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect with TP-238 treatment | Compound instability or degradation: Improper storage or handling of the compound. | Ensure TP-238 is stored as recommended (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. |
| Low cell permeability: The compound may not be efficiently entering the cells. | Increase the incubation time or concentration of TP-238. Confirm cellular uptake using a tagged version of the compound if available. | |
| Cell line is not sensitive: The targeted pathway may not be active or critical in the chosen cell line. | Select a cell line where the CECR2 or BPTF pathways are known to be active and important for the phenotype being studied. Verify target engagement with a downstream biomarker assay. | |
| High background or non-specific effects observed with TP-238 | Off-target effects: The compound may be interacting with other proteins besides CECR2 and BPTF. | Use the inactive analog TP-422 as a negative control. Any effects observed with TP-238 but not with TP-422 are more likely to be target-specific. Perform a dose-response experiment to identify the lowest effective concentration. |
| Solvent (e.g., DMSO) toxicity: High concentrations of the solvent may be affecting the cells. | Ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control. | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell density, passage number, or treatment duration. | Standardize all experimental parameters. Use cells within a consistent passage number range and ensure uniform cell seeding. Maintain precise timing for all treatments and assays. |
| Assay variability: Inherent variability in the assay being used. | Include appropriate positive and negative controls in every experiment to monitor assay performance. Run replicates for each condition to assess variability. |
Experimental Protocols
AlphaScreen Assay for Bromodomain Inhibition
This protocol provides a general framework for assessing the inhibition of the interaction between a bromodomain (e.g., CECR2 or BPTF) and an acetylated histone peptide using AlphaScreen technology.
Materials:
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TP-238 and TP-422 stock solutions (e.g., 10 mM in DMSO)
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Recombinant bromodomain protein (CECR2 or BPTF)
-
Biotinylated acetylated histone peptide (specific for the bromodomain)
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Streptavidin-coated Donor beads
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Anti-tag (e.g., anti-His) Acceptor beads
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Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
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384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of TP-238 and TP-422 in assay buffer. Include a DMSO-only control.
-
Reagent Preparation:
-
Dilute the bromodomain protein and biotinylated peptide in assay buffer to the desired concentrations.
-
Prepare a suspension of Donor and Acceptor beads in assay buffer, protecting them from light.
-
-
Assay Plate Setup:
-
Add 2 µL of the compound dilutions (or DMSO) to the wells of the 384-well plate.
-
Add 4 µL of the bromodomain protein solution to each well.
-
Add 4 µL of the biotinylated peptide solution to each well.
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Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Add 10 µL of the bead mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
This protocol outlines the general steps for measuring the binding affinity of TP-238 to a bromodomain using ITC.
Materials:
-
TP-238 and TP-422 stock solutions
-
Purified recombinant bromodomain protein
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)
-
ITC instrument
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve TP-238 and TP-422 in the final dialysis buffer to the desired concentrations. Degas both the protein and compound solutions.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the TP-238 or TP-422 solution into the injection syringe.
-
-
Titration:
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat signals from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
As a control, titrate TP-422 into the protein solution; no significant heat change is expected.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for using TP-238 and its inactive control TP-422.
Caption: Simplified BPTF-mediated MAPK signaling pathway.
Caption: Simplified CECR2 involvement in NF-κB signaling.
References
- 1. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ensuring On-Target Activity of TP-238 Hydrochloride in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful on-target activity of TP-238 hydrochloride in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It is not a kinase inhibitor. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on proteins, particularly histones, playing a crucial role in chromatin remodeling and gene expression.
Q2: What is the mechanism of action of this compound?
A2: this compound competitively binds to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. This prevents their interaction with acetylated histones and other proteins, thereby modulating chromatin structure and the transcription of target genes.
Q3: What is the recommended concentration range for this compound in cellular assays?
A3: A concentration of up to 2 µM is generally recommended for cellular assays.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: Is there a negative control available for this compound?
A4: Yes, TP-422 is the recommended negative control for TP-238. TP-422 is structurally similar to TP-238 but is inactive against both CECR2 and BPTF bromodomains.[1] It is crucial to include this control in your experiments to distinguish on-target effects from off-target or compound-specific artifacts.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO and water up to 100 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target | Value | Assay Type |
| IC50 | CECR2 | 30 nM | AlphaScreen |
| BPTF | 350 nM | AlphaScreen | |
| Kd | CECR2 | 10 nM | Isothermal Titration Calorimetry (ITC) |
| BPTF | 120 nM | Isothermal Titration Calorimetry (ITC) | |
| Cellular EC50 | CECR2 | 200-300 nM | NanoBRET™ Target Engagement |
| BPTF | 200-300 nM | NanoBRET™ Target Engagement |
Table 2: Selectivity Profile of this compound
| Off-Target | IC50 / Activity |
| BRD9 (Bromodomain) | 1.4 µM |
| Kinase Panel (338 kinases) | No activity at 1 µM |
Troubleshooting Guides
Problem 1: No or Weak On-Target Effect Observed
Q: I am not observing the expected phenotype or downstream gene expression changes after treating my cells with this compound. What could be the issue?
A: This is a common issue that can arise from several factors. Follow this troubleshooting workflow:
Logical Troubleshooting Workflow for Lack of On-Target Effect
References
Validation & Comparative
Validating the On-Target Effects of TP-238 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TP-238 hydrochloride and its alternatives as inhibitors of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). The following sections detail the on-target effects of these compounds, supported by experimental data and detailed protocols for key validation assays.
Comparative Analysis of Inhibitor Potency and Selectivity
This compound is a potent chemical probe for the bromodomains of CECR2 and BPTF.[1] Its on-target biochemical activity has been determined to be in the range of 10-30 nM for CECR2 and 100-350 nM for BPTF. A structurally similar compound, TP-422, serves as a negative control, being completely inactive against both BPTF and CECR2. In cellular assays, TP-238 demonstrates target engagement with both CECR2 and BPTF with an EC50 in the 200-300 nM range. The closest off-target bromodomain inhibition for TP-238 is BRD9, with an IC50 of 1.4 µM. Notably, it has shown no activity against a panel of 338 kinases at a concentration of 1 μM.
For researchers seeking alternative or comparative compounds, several other inhibitors targeting BPTF and CECR2 have been characterized. NVS-BPTF-1 is a potent and selective BPTF inhibitor with a Kd of 71 nM.[2][3] BZ1 has also been identified as a potent BPTF inhibitor. GSK4027, primarily a PCAF/GCN5 inhibitor, also exhibits activity against BPTF. The table below summarizes the available quantitative data for these compounds, facilitating a direct comparison of their biochemical and cellular activities.
| Compound | Target(s) | Assay Type | IC50 (nM) | Kd (nM) | Cellular EC50 (nM) |
| This compound | CECR2 | AlphaScreen | 10-30 | - | 200-300 (NanoBRET) |
| BPTF | AlphaScreen | 100-350 | 120 (ITC) | 200-300 (NanoBRET) | |
| BRD9 | - | 1400 | - | - | |
| TP-422 | CECR2, BPTF | - | Inactive | Inactive | Inactive |
| NVS-BPTF-1 | BPTF | AlphaScreen | 56 | 71 (BLI) | 16 (NanoBRET) |
| CECR2, PCAF, GCN5L2 | NanoBRET | Inactive | - | - | |
| BZ1 | BPTF | - | - | - | - |
| GSK4027 | PCAF/GCN5 | TR-FRET | 40 (PCAF) | 1.4 (PCAF/GCN5) | 60 (PCAF NanoBRET) |
| BPTF | - | - | 130 | - |
Experimental Protocols for On-Target Validation
Validating the on-target effects of bromodomain inhibitors like this compound typically involves a combination of biochemical and cellular assays. The following are detailed methodologies for three key experiments: AlphaScreen, Isothermal Titration Calorimetry (ITC), and NanoBRET Target Engagement Assay.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the ability of a compound to disrupt the interaction between the bromodomain and a biotinylated histone peptide.
Principle: Donor and acceptor beads are brought into proximity through the binding of a His-tagged bromodomain to the acceptor bead and a biotinylated histone peptide to the streptavidin-coated donor bead. Laser excitation of the donor bead generates singlet oxygen, which activates the acceptor bead, resulting in light emission. An inhibitor that disrupts the bromodomain-histone interaction will separate the beads, leading to a decrease in the AlphaScreen signal.
General Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
-
Recombinant His-tagged CECR2 or BPTF bromodomain.
-
Biotinylated histone H4 peptide (e.g., acetylated at lysines 5, 8, 12, and 16).
-
This compound and other test compounds serially diluted in assay buffer.
-
AlphaScreen Streptavidin Donor beads and Nickel Chelate Acceptor beads.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound, His-tagged bromodomain, and biotinylated histone peptide.
-
Incubate at room temperature for 30-60 minutes to allow for binding equilibration.
-
Add a mixture of Donor and Acceptor beads to each well.
-
Incubate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the binding of a small molecule to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (e.g., CECR2 or BPTF bromodomain). The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.
General Protocol:
-
Sample Preparation:
-
Dialyze the purified CECR2 or BPTF bromodomain and dissolve this compound in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Typically, the protein concentration in the cell is ~10-20 µM, and the ligand concentration in the syringe is ~100-200 µM.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
NanoBRET™ Target Engagement Assay
This cellular assay quantifies the binding of a compound to its target protein in live cells.
Principle: The target protein (CECR2 or BPTF) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target's active site is added to the cells, leading to Bioluminescence Resonance Energy Transfer (BRET) when the tracer is in close proximity to the NanoLuc® fusion protein. A test compound that competes with the tracer for binding to the target will disrupt BRET, causing a dose-dependent decrease in the BRET signal.
General Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the NanoLuc®-CECR2 or NanoLuc®-BPTF fusion protein.
-
Plate the transfected cells in a 96-well or 384-well white assay plate.
-
-
Assay Procedure:
-
Treat the cells with a serial dilution of the test compound (e.g., this compound).
-
Add the NanoBRET™ tracer at a concentration near its EC50.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
-
Data Measurement and Analysis:
-
Measure the donor emission (at ~460 nm) and the acceptor emission (at ~610 nm) using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to determine the cellular EC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathway and a generalized experimental workflow for validating on-target effects.
Caption: BPTF and CECR2 signaling pathways.
Caption: On-target validation workflow.
References
A Comparative Guide to BPTF Inhibitors: TP-238 Hydrochloride vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and PHD finger-containing Transcription Factor (BPTF) has emerged as a compelling therapeutic target in oncology. As the core subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a critical role in chromatin remodeling and gene transcription, with its dysregulation implicated in various cancers including melanoma, breast, and lung cancer.[1] The development of small molecule inhibitors targeting the BPTF bromodomain is a rapidly advancing field. This guide provides a comparative analysis of TP-238 hydrochloride against other notable BPTF inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of BPTF Inhibitors
The landscape of BPTF inhibitors includes a range of compounds with varying potencies and selectivities. TP-238 is a well-characterized chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and BPTF.[2] This section presents a quantitative comparison of this compound with other key BPTF inhibitors.
| Inhibitor | Target(s) | IC50 (BPTF) | Kd (BPTF) | Assay Method(s) | Selectivity Highlights | Reference(s) |
| This compound | BPTF, CECR2 | 350 nM | 120 nM | AlphaScreen®, ITC | Dual inhibitor of BPTF and CECR2 (Kd 10 nM).[2] | [2] |
| AU1 | BPTF | - | 2.8 µM | PrOF NMR | Selective for BPTF over BRD4(1).[1] | [1] |
| BZ1 | BPTF | - | 6.3 nM | AlphaScreen | >350-fold selective over BET bromodomains.[3] | [3] |
| BI-7190 | BPTF | - | 3.5 nM (DiscoveRx), 85 nM (ITC) | DiscoveRx, ITC, nanoBRET | Good cellular potency (EC50 = 58 nM) and selectivity against other bromodomain family members.[4][5] | [4][5] |
| DC-BPi-07 | BPTF | - | - | - | >100-fold selective over other BRD targets.[6] | [6] |
| DC-BPi-11 | BPTF | - | - | - | >100-fold selective over other BRD targets; significantly inhibited leukemia cell proliferation.[6] | [6] |
| Sanguinarine chloride | BPTF | 344.2 ± 25.1 nM | - | HTRF | Potent anti-proliferative effect in MIAPaCa-2 cells.[7] | [7] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate comparison of inhibitor performance. Below are outlines of the key assays used to characterize the inhibitors in the comparison table.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[8][9]
General Protocol:
-
Sample Preparation: The BPTF protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.[10] Both solutions must be in identical, degassed buffer to minimize heats of dilution.[10]
-
Titration: A series of small, precise injections of the inhibitor into the protein solution is performed.[11]
-
Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[8]
AlphaScreen® Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.[12]
General Protocol for Competitive Inhibition:
-
Reagent Preparation: Biotinylated histone peptides (the natural ligand for the BPTF bromodomain) are bound to streptavidin-coated Donor beads, and a tagged BPTF protein is bound to Acceptor beads.
-
Competition Reaction: The BPTF-bound Acceptor beads and histone peptide-bound Donor beads are incubated with varying concentrations of the test inhibitor.
-
Signal Generation: Upon excitation at 680 nm, the Donor beads generate singlet oxygen, which can diffuse to a nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. The inhibitor competes with the histone peptide for binding to BPTF, thus reducing the proximity of the beads and decreasing the signal.
-
Data Analysis: The decrease in signal is proportional to the inhibitory activity of the compound, from which an IC50 value can be calculated.[13]
BPTF Signaling Pathways
BPTF, as a core component of the NURF chromatin remodeling complex, influences the expression of numerous genes, including those involved in key oncogenic signaling pathways such as the MAPK and PI3K-AKT pathways.[4][14] Inhibition of the BPTF bromodomain can disrupt these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: BPTF signaling through MAPK and PI3K-AKT pathways.
Experimental Workflow for Inhibitor Characterization
The discovery and characterization of novel BPTF inhibitors typically follow a structured workflow, beginning with high-throughput screening and culminating in detailed biophysical and cellular assays.
Caption: Workflow for BPTF inhibitor discovery and characterization.
References
- 1. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new small molecule inhibitors of the BPTF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 9. Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity Profile of TP-238 Hydrochloride
For researchers in epigenetics and drug discovery, the selection of a chemical probe with a well-defined selectivity profile is paramount. TP-238 hydrochloride has emerged as a potent and selective chemical probe for the bromodomains of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) and BPTF (Bromodomain PHD Finger Transcription Factor). This guide provides a detailed comparison of this compound's selectivity against other prominent bromodomain inhibitors, supported by experimental data and protocols.
Selectivity Profile of this compound
This compound is a dual inhibitor of the CECR2 and BPTF bromodomains.[1] It demonstrates high potency for its primary targets with significantly lower affinity for other bromodomains, establishing it as a highly selective tool for studying the biological functions of CECR2 and BPTF.[2] Its selectivity is a critical attribute, minimizing off-target effects that could confound experimental results.
Quantitative Comparison of Bromodomain Inhibitors
To contextualize the selectivity of this compound, its binding affinities are compared with those of other well-characterized bromodomain inhibitors. This includes the pan-BET inhibitor JQ1, known for its broad activity against the Bromodomain and Extra-Terminal domain (BET) family (BRD2, BRD3, BRD4, and BRDT), and ABBV-744, a selective inhibitor of the second bromodomain (BD2) of the BET family.
| Compound | Target Bromodomain | Assay Type | Potency (IC50 / Kd in nM) | Key Off-Targets (Potency in nM) | Reference |
| This compound | CECR2 | AlphaScreen (IC50) | 30 | BRD9 (IC50: 1400) | [2][3] |
| ITC (Kd) | 10 | [2] | |||
| BPTF | AlphaScreen (IC50) | 350 | [2] | ||
| ITC (Kd) | 120 | [2] | |||
| (+)-JQ1 | BRD4 (BD1) | ITC (Kd) | ~50 | CREBBP (IC50: >10,000) | [4] |
| AlphaScreen (IC50) | 77 | [4] | |||
| BRD4 (BD2) | ITC (Kd) | ~90 | [4] | ||
| AlphaScreen (IC50) | 33 | [4] | |||
| ABBV-744 | BRD4 (BD2) | TR-FRET (IC50) | 1.8 | BRD4 (BD1) (IC50: >19,000) | [5] |
| BRD2 (BD2) | TR-FRET (IC50) | 2.5 | BRD2 (BD1) (IC50: >19,000) | [5] | |
| BRD3 (BD2) | TR-FRET (IC50) | 3.5 | BRD3 (BD1) (IC50: >19,000) | [5] |
Table 1: Comparative potency and selectivity of this compound against other bromodomain inhibitors.
Experimental Methodologies
The data presented in this guide are derived from established biophysical and biochemical assays designed to quantify protein-ligand interactions. The principles of these key experimental protocols are detailed below.
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based immunoassay measures the binding of an inhibitor to a bromodomain. A biotinylated histone peptide is bound to streptavidin-coated Donor beads, and a GST-tagged bromodomain protein is bound to anti-GST-coated Acceptor beads. When the bromodomain binds the histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. An inhibitor competes with the histone peptide for binding to the bromodomain, disrupting this interaction and causing a decrease in the luminescent signal.
-
Protocol Outline:
-
A constant concentration of the GST-tagged bromodomain and the biotinylated histone peptide are incubated together.
-
Serial dilutions of the inhibitor compound (e.g., TP-238) are added to the mixture.
-
Streptavidin-Donor and anti-GST-Acceptor beads are added, and the mixture is incubated in the dark.
-
The plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated by plotting the signal against the inhibitor concentration and fitting the data to a dose-response curve.[4]
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[6] It is considered the gold standard for determining binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of an interaction.
-
Protocol Outline:
-
The bromodomain protein is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into a syringe and titrated into the sample cell in small, precise injections.
-
The heat change upon each injection is measured relative to a reference cell.
-
The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein.
-
The binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.[2]
-
3. NanoBRET™ (Bioluminescence Resonance Energy Transfer)
-
Principle: This assay measures target engagement within living cells. The target bromodomain is expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the bromodomain is then added to the cells. If the tracer binds to the NanoLuc®-bromodomain fusion, the energy from the luciferase reaction is transferred to the fluorophore, which then emits light at its characteristic wavelength. An unlabeled inhibitor competes with the tracer for binding, reducing the BRET signal.
-
Protocol Outline:
-
Cells are transfected with a vector expressing the NanoLuc®-bromodomain fusion protein.
-
The cells are treated with serial dilutions of the test inhibitor (e.g., TP-238).
-
A cell-permeable fluorescent energy transfer tracer is added.
-
The NanoLuc® substrate is added to initiate the bioluminescent reaction.
-
The emissions from the donor (luciferase) and acceptor (tracer) are measured simultaneously.
-
The BRET ratio is calculated and plotted against the inhibitor concentration to determine the cellular EC50.[2]
-
Visualizing Selectivity and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Selectivity profile of this compound.
Caption: General workflow for an AlphaScreen assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TP-238 | Structural Genomics Consortium [thesgc.org]
- 3. Probe TP-238 | Chemical Probes Portal [chemicalprobes.org]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide: TP-422 as a Negative Control for the Bromodomain Inhibitor TP-238 Hydrochloride
For researchers, scientists, and drug development professionals, the use of appropriate controls is fundamental to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of the active chemical probe TP-238 hydrochloride and its validated negative control, TP-422, offering experimental data and detailed protocols to support their appropriate use in research.
This compound is a potent and selective inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3][4] These proteins are key epigenetic readers, and their inhibition by TP-238 provides a valuable tool for investigating their roles in health and disease. To ensure that the observed biological effects are a direct result of inhibiting these targets, it is crucial to employ a negative control that is structurally similar to the active compound but lacks its biological activity. TP-422 is designed for this purpose, serving as an ideal negative control for in vitro and in-cell experiments involving this compound.[2]
Mechanism of Action and Rationale for Control
This compound exerts its inhibitory effect by binding to the bromodomains of CECR2 and BPTF, preventing their interaction with acetylated lysine (B10760008) residues on histones and other proteins. This disruption of chromatin binding can modulate gene transcription. BPTF, a core component of the Nucleosome Remodeling Factor (NURF) complex, is particularly implicated in the recruitment of the oncoprotein c-MYC to chromatin, highlighting its relevance in cancer biology.[2]
TP-422 is a structurally related analog of TP-238 that has been experimentally verified to be completely inactive against both CECR2 and BPTF bromodomains.[2][5] Its use alongside TP-238 allows researchers to distinguish between the specific on-target effects of CECR2/BPTF inhibition and any potential off-target or non-specific effects of the chemical scaffold.
Quantitative Comparison of In Vitro Activity
The following table summarizes the inhibitory activity of this compound against its primary targets. In contrast, TP-422 exhibits no inhibitory activity at comparable concentrations.
| Compound | Target | IC50 (AlphaScreen) | Kd (Isothermal Titration Calorimetry) |
| This compound | CECR2 | 30 nM[2][3] | 10 nM[2][3] |
| BPTF | 350 nM[2][3] | 120 nM[2][3] | |
| TP-422 | CECR2 | Inactive[2][5] | Inactive |
| BPTF | Inactive[2][5] | Inactive |
Experimental Protocols
To validate the differential activity of this compound and TP-422, a cellular target engagement assay using Bioluminescence Resonance Energy Transfer (BRET) is a robust method.
Cellular BRET Assay for CECR2 and BPTF Target Engagement
This protocol is adapted from methodologies used to characterize TP-238 and its negative control.[2]
Objective: To measure the ability of this compound to displace a tracer molecule from the CECR2 or BPTF bromodomain in living cells, using TP-422 as a negative control.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc (NL)-fused full-length CECR2 or BPTF bromodomain
-
BD070434a tracer (for BPTF)
-
BRD-02 tracer (for CECR2)
-
This compound
-
TP-422
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well cell culture plates
Methodology:
-
Cell Transfection:
-
Seed HEK293T cells in the appropriate cell culture plates.
-
Reverse transfect the cells with the NL-CECR2 or NL-BPTF bromodomain expression vectors according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and TP-422 in DMSO. A final concentration range of 1 nM to 10 µM is recommended.
-
Add the compounds and the appropriate tracer (1 µM BD070434a for BPTF or 0.5 µM BRD-02 for CECR2) to the transfected cells.[2] Include a DMSO-only vehicle control.
-
Incubate the plates for 3 hours at 37°C.[2]
-
-
BRET Measurement:
-
Add the Nano-Glo® Live Cell Reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence at two wavelengths: 450 nm (donor emission) and 610 nm (acceptor emission) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the 610 nm emission by the 450 nm emission.
-
Normalize the BRET ratios to the DMSO control.
-
Plot the normalized BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 values.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for the cellular BRET assay.
Caption: BPTF's role in chromatin regulation.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TP-238 | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide to Biochemical Assays for Confirming TP-238 Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays to confirm the activity of TP-238 hydrochloride, a known inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] The document details various experimental approaches, presents comparative data with alternative inhibitors, and provides foundational experimental protocols.
Introduction to this compound and its Targets
This compound is a chemical probe that targets the bromodomains of CECR2 and BPTF, components of chromatin remodeling complexes.[1][2] These proteins are involved in regulating gene expression through the recognition of acetylated lysine (B10760008) residues on histones and other proteins.[3][4] Dysregulation of CECR2 and BPTF has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[4][5][6] this compound exhibits potent inhibitory activity, with reported IC50 values of 10-30 nM for CECR2 and 100-350 nM for BPTF in biochemical assays.[2]
Biochemical Assays for Activity Confirmation
Several robust biochemical assays can be employed to confirm the inhibitory activity of this compound against its targets. These assays primarily measure the compound's ability to disrupt the interaction between the bromodomain and its acetylated substrate.
Key Biochemical Assays:
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the disruption of the bromodomain-histone peptide interaction.[4][7][8] It is a high-throughput method suitable for screening and determining inhibitor potency (IC50 values).[7][9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the binding of an inhibitor to a bromodomain by detecting changes in the FRET signal between a donor and an acceptor fluorophore.[10][11] It is a sensitive and widely used method for quantifying binding affinity.[10]
-
Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat released or absorbed during the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).[1][12]
-
Surface Plasmon Resonance (SPR): A real-time, label-free method to monitor the binding kinetics of an inhibitor to its target immobilized on a sensor chip, determining association (kon) and dissociation (koff) rates, and the dissociation constant (Kd).[4][8]
Comparison with Alternative Inhibitors
Several other small molecules have been identified as inhibitors of CECR2 and BPTF, providing valuable tools for comparative studies.
Alternative Inhibitors:
-
NVS-CECR2-1: A potent and selective inhibitor of CECR2 with a reported IC50 of 47 nM and a Kd of 80 nM.[13][14][15]
-
DC-CEi-26: A highly selective inhibitor of the CECR2 bromodomain with an IC50 of 96.7 nM, demonstrating significantly higher selectivity for CECR2 over BPTF.
-
BZ1: A lead scaffold identified for BPTF inhibition with a reported Kd of 6.3 nM.[16]
-
TP-422: A structurally related negative control for TP-238 that is inactive against both BPTF and CECR2.[17]
Quantitative Data Comparison
The following tables summarize the reported biochemical potencies of this compound and its alternatives.
Table 1: Inhibitory Potency (IC50) Data from AlphaScreen Assays
| Compound | Target | IC50 (nM) | Reference |
| This compound | CECR2 | 30 | [1][17] |
| BPTF | 350 | [1][17] | |
| NVS-CECR2-1 | CECR2 | 47 | [13][14] |
| DC-CEi-26 | CECR2 | 96.7 |
Table 2: Binding Affinity (Kd) Data from Biophysical Assays
| Compound | Target | Assay | Kd (nM) | Reference |
| This compound | CECR2 | ITC | 10 | [1] |
| BPTF | ITC | 120 | [1] | |
| NVS-CECR2-1 | CECR2 | ITC | 80 | [13][14] |
| BZ1 | BPTF | BROMOscan | 6.3 | [16] |
Experimental Protocols
Detailed protocols are crucial for reproducible results. Below are foundational protocols for commonly used assays.
AlphaScreen® Assay Protocol
Objective: To measure the IC50 of an inhibitor for the CECR2/BPTF bromodomain.
Materials:
-
Recombinant His-tagged CECR2 or BPTF bromodomain
-
Biotinylated histone H4 peptide acetylated at Lysine 16 (H4K16ac)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the bromodomain protein and the biotinylated histone peptide to the wells of the microplate.
-
Add the test compound to the wells and incubate for a defined period (e.g., 30 minutes) to allow for binding.
-
Add the anti-His Acceptor beads and incubate in the dark.
-
Add the Streptavidin Donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Analyze the data to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the binding affinity (Kd) and thermodynamic parameters of an inhibitor to the CECR2/BPTF bromodomain.
Materials:
-
Purified CECR2 or BPTF bromodomain protein
-
Test compound (e.g., this compound)
-
ITC buffer (e.g., PBS or HEPES buffer)
-
ITC instrument
Procedure:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve the test compound in the same ITC buffer.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
Analyze the resulting binding isotherm to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the relevant signaling pathway and a general experimental workflow.
Caption: CECR2/BPTF signaling in chromatin remodeling.
Caption: General workflow for inhibitor characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. academic.oup.com [academic.oup.com]
- 4. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. epigenie.com [epigenie.com]
- 12. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Probe NVS-CECR2-1 | Chemical Probes Portal [chemicalprobes.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for TP-238 Hydrochloride Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of TP-238 hydrochloride, a potent inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). We offer a detailed comparison with alternative target engagement methodologies, supported by experimental protocols and data presentation, to assist researchers in selecting the most appropriate technique for their drug discovery workflow.
Introduction to Target Engagement and this compound
Confirming that a drug candidate directly interacts with its intended target within the complex environment of a living cell is a critical step in drug development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret cellular and organismal responses to the compound.
This compound is a chemical probe that selectively inhibits the bromodomains of CECR2 and BPTF. These proteins are components of larger chromatin-remodeling complexes and are implicated in the regulation of gene expression. Dysregulation of their function has been linked to various cancers, making them attractive therapeutic targets. Validating the engagement of this compound with CECR2 and BPTF in a cellular context is therefore essential for its development and use as a research tool.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that allows for the detection and quantification of drug-target interactions in intact cells and tissues.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[2] When a small molecule like this compound binds to its target protein (e.g., CECR2 or BPTF), the resulting protein-ligand complex is often more resistant to thermal denaturation.[2] This increased stability can be measured by heating cell lysates or intact cells to various temperatures and quantifying the amount of the target protein that remains soluble.[2]
CETSA Workflow
The general workflow for a CETSA experiment involves several key steps:
Comparison of Target Engagement Assays
While CETSA is a robust method for assessing target engagement, several alternative techniques exist, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, the nature of the target protein, and the available resources.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand-induced thermal stabilization of the target protein.[2] | Ligand-induced protection of the target protein from proteolysis. | Ligand-induced changes in protein stability measured by the rate of methionine oxidation in the presence of a chemical denaturant. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissues.[1] | Primarily performed in cell lysates. | Primarily performed in cell lysates. |
| Labeling Requirement | Label-free. | Label-free. | Label-free. |
| Throughput | Low to high, depending on the detection method (Western Blot vs. MS or high-throughput formats).[3] | Low to medium. | Medium. |
| Quantitative Nature | Highly quantitative, especially with Isothermal Dose-Response (ITDR) CETSA.[4] | Can be semi-quantitative. | Quantitative. |
| Advantages | - Measures target engagement in a physiologically relevant context (intact cells).[1]- Broadly applicable to a wide range of soluble proteins.[5]- Different formats available for varying throughput needs.[3] | - Does not rely on thermal stability changes.[4] | - Can provide information on protein stability and folding.[6] |
| Limitations | - Not all ligand binding events result in a significant thermal shift.[7]- Can be challenging for membrane proteins.[3]- Requires specific antibodies for Western blot-based detection.[3] | - Requires careful optimization of protease digestion conditions.- May not be suitable for proteins that are naturally resistant to proteolysis.[4] | - Limited to proteins containing methionine residues.- Requires mass spectrometry for detection. |
Experimental Protocols
Isothermal Dose-Response (ITDR) CETSA for this compound Target Engagement
This protocol is adapted from established methods for bromodomain inhibitors and can be optimized for determining the target engagement of this compound with CECR2 and BPTF.[8][9]
1. Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., A549, which has been used for BPTF inhibitor CETSA) to 70-80% confluency.[10]
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS supplemented with protease inhibitors) to a concentration of 1-2 x 10^7 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Add this compound at a range of concentrations (e.g., 0.01 µM to 10 µM) to the cell aliquots. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for 1 hour at 37°C.
2. Heat Treatment:
-
Determine the optimal heating temperature by performing a preliminary CETSA melt curve. This is the temperature at which a significant portion of the target protein denatures in the absence of the ligand.
-
Heat the cell suspensions in a thermal cycler at the predetermined optimal temperature for 3 minutes, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw (e.g., freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions using a BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for CECR2 and BPTF. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.
-
Quantify the band intensities using densitometry software. Plot the normalized band intensity against the concentration of this compound to generate a dose-response curve and determine the EC50 for target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol provides a general workflow for the DARTS method.
1. Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Aliquot the cell lysate and incubate with varying concentrations of this compound or vehicle for 1 hour at room temperature.
3. Limited Proteolysis:
-
Add a protease, such as pronase, to the lysates at an optimized concentration. The concentration of the protease needs to be carefully titrated to achieve partial digestion of the target protein in the absence of the ligand.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
4. Western Blot Analysis:
-
Analyze the samples by SDS-PAGE and Western blot using antibodies against CECR2 and BPTF to assess the degree of protection from proteolysis.
Stability of Proteins from Rates of Oxidation (SPROX) Protocol
This protocol outlines the general steps involved in a SPROX experiment.
1. Sample Preparation:
-
Prepare cell lysates as in the DARTS protocol.
-
Aliquot the lysate into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., guanidine (B92328) hydrochloride).
-
Prepare two sets of these aliquots, one to be treated with this compound and the other with a vehicle control.
2. Oxidation Reaction:
-
Add a fixed concentration of an oxidizing agent, such as hydrogen peroxide, to each tube to initiate the oxidation of methionine residues.
-
Quench the reaction after a specific time.
3. Proteomic Analysis:
-
Digest the proteins in each sample with trypsin.
-
Analyze the resulting peptides by quantitative mass spectrometry to determine the ratio of oxidized to unoxidized methionine-containing peptides for each protein across the denaturant gradient.
-
The change in the midpoint of the denaturation curve in the presence of the compound indicates target engagement.
Signaling Pathway of CECR2 and BPTF
CECR2 and BPTF are key components of chromatin remodeling complexes that play a crucial role in regulating gene expression. Their bromodomains recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the remodeling complexes to specific genomic loci. This activity influences chromatin structure and the accessibility of DNA to the transcriptional machinery.
Conclusion
The Cellular Thermal Shift Assay is a versatile and powerful method for validating and quantifying the target engagement of small molecules like this compound in a cellular context.[1] The isothermal dose-response format of CETSA is particularly well-suited for determining the potency of target binding.[9] While alternative methods such as DARTS and SPROX offer complementary approaches, CETSA's ability to be performed in intact cells provides a more physiologically relevant assessment of drug-target interactions.[1][4] The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions when designing their target engagement studies for this compound and other novel drug candidates.
References
- 1. CETSA [cetsa.org]
- 2. benchchem.com [benchchem.com]
- 3. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Cellular Phenotype of TP-238 Hydrochloride: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing rescue experiments to validate the cellular phenotype of TP-238 hydrochloride, a potent chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). The experimental design is based on the known functions of the target proteins, which strongly suggest an induction of G1 cell cycle arrest. This guide offers a direct comparison with a negative control, TP-422, and proposes a rescue strategy through the overexpression of a key G1-phase regulator, Cyclin D1.
Introduction
This compound is a valuable tool for dissecting the cellular roles of CECR2 and BPTF, proteins implicated in chromatin remodeling and transcriptional regulation. BPTF, a core subunit of the Nucleosome Remodeling Factor (NURF) complex, is a known interactor of the proto-oncogene c-MYC, a critical regulator of cell cycle progression. Inhibition of BPTF has been demonstrated to disrupt c-MYC's transcriptional activity, leading to a G1 cell cycle arrest. Therefore, a primary phenotype expected from this compound treatment is a blockade of the G1 to S phase transition.
This guide outlines experiments to first confirm this G1 arrest phenotype and then to rescue it by overexpressing Cyclin D1, a key protein that drives the cell cycle through the G1 phase. Successful rescue would provide strong evidence that the observed phenotype is a direct consequence of targeting the intended pathway. Furthermore, we include protocols for apoptosis detection to investigate other potential cellular effects.
Comparative Performance of this compound and Controls
To objectively assess the on-target effects of this compound, it is essential to compare its activity with a negative control. TP-422 is an ideal candidate as it is structurally related to TP-238 but is inactive against CECR2 and BPTF bromodomains.
| Compound | Target(s) | Expected Cellular Phenotype | Rationale |
| This compound | CECR2 and BPTF bromodomains | G1 cell cycle arrest, potential for apoptosis | Inhibition of BPTF disrupts c-MYC-mediated transcription of genes required for S-phase entry. Inhibition of CECR2 may also contribute to cell cycle dysregulation and apoptosis. |
| TP-422 (Negative Control) | Inactive against CECR2 and BPTF | No significant effect on cell cycle or apoptosis | Serves as a control for off-target effects and cellular stress responses unrelated to bromodomain inhibition. |
| Vehicle (e.g., DMSO) | - | No significant effect on cell cycle or apoptosis | Establishes the baseline cellular response in the absence of any compound. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to be sensitive to c-MYC inhibition or bromodomain inhibitors (e.g., MCF-7 breast cancer cells, certain leukemia or lymphoma cell lines).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Prepare stock solutions of this compound and TP-422 in DMSO.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a corresponding concentration of TP-422. Include a vehicle-only control (DMSO).
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to assess the phenotypic effects.
-
Cell Cycle Analysis by Flow Cytometry
This experiment will quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Harvest cells by trypsinization and collect the cell pellet by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
-
Apoptosis Assay by Annexin V Staining
This assay will detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or another viability dye
-
Annexin V Binding Buffer
-
-
Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Rescue Experiment by Cyclin D1 Overexpression
This experiment aims to reverse the G1 arrest induced by this compound.
-
Procedure:
-
Transfect the chosen cell line with a plasmid encoding human Cyclin D1 or an empty vector control. Use a method suitable for the cell line (e.g., lipofection, electroporation).
-
Allow the cells to recover and express the transgene (typically 24-48 hours).
-
Treat the transfected cells with this compound at a concentration that robustly induces G1 arrest.
-
After the treatment period, harvest the cells and perform cell cycle analysis by flow cytometry as described in Protocol 2.
-
Compare the cell cycle distribution of cells overexpressing Cyclin D1 to those with the empty vector control in the presence and absence of this compound. A successful rescue will show a significant decrease in the G1 population and a corresponding increase in the S and/or G2/M populations in the Cyclin D1-overexpressing cells treated with TP-238.
-
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment (Concentration) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | |||
| TP-422 (10 µM) | |||
| TP-238 (0.1 µM) | |||
| TP-238 (1 µM) | |||
| TP-238 (10 µM) |
Table 2: Induction of Apoptosis by this compound
| Treatment (Concentration) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (DMSO) | |||
| TP-422 (10 µM) | |||
| TP-238 (0.1 µM) | |||
| TP-238 (1 µM) | |||
| TP-238 (10 µM) |
Table 3: Rescue of this compound-Induced G1 Arrest by Cyclin D1 Overexpression
| Transfection | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Empty Vector | Vehicle (DMSO) | |||
| Empty Vector | TP-238 (1 µM) | |||
| Cyclin D1 | Vehicle (DMSO) | |||
| Cyclin D1 | TP-238 (1 µM) |
Visualizations
Caption: Signaling pathway illustrating TP-238-mediated G1 arrest.
Caption: Experimental workflow for phenotype validation and rescue.
Caption: Logical relationship of the rescue experiment.
Off-Target Screening of TP-238 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target screening profile of TP-238 hydrochloride, a chemical probe for the bromodomains of CECR2 and BPTF, against other functionally related inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate chemical tools for their studies and to highlight the importance of thorough off-target characterization.
Comparative Analysis of Off-Target Profiles
The following table summarizes the available off-target screening and selectivity data for this compound and selected alternative inhibitors targeting the BPTF and CECR2 bromodomains. This data is crucial for interpreting experimental results and minimizing the risk of confounding effects from unintended target engagement.
| Compound | Primary Target(s) | Off-Target Profile Highlights | On-Target Potency (IC50/Kd) |
| TP-238 | CECR2, BPTF | - No activity against a panel of 338 kinases at 1 µM.[1][2] - Closest off-target bromodomain: BRD9 (IC50 = 1.4 µM).[1][2] | CECR2: 30 nM (IC50), 10 nM (Kd)[1][2] BPTF: 350 nM (IC50), 120 nM (Kd)[1][2] |
| NVS-BPTF-1 | BPTF | - No binding against a panel of 48 kinases (IC50 <30 µM). - No significant binding to 12 GPCRs, 3 nuclear receptors, 3 transporters, and 7 other enzymes (IC50 <10 µM). | BPTF: 56 nM (IC50), 71 nM (Kd) |
| BZ1 | BPTF | - >350-fold selectivity over BET bromodomains. | BPTF: 6.3 nM (Kd) |
| AU1 | BPTF | - Known off-target activity against CDKL2 and TRKC kinases (activity reduced in later analogs). | BPTF: 2.8 µM (Kd) |
| TP-422 (Negative Control) | N/A | - Inactive against BPTF and CECR2.[2] | N/A |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of the compounds listed above.
Kinase Panel Screening (Radiometric Assay)
This protocol describes a common method for assessing the selectivity of a compound against a broad panel of kinases.
Objective: To determine the inhibitory activity of a test compound against a large number of protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Kinase panel (e.g., 338 kinases).
-
Respective kinase-specific substrates.
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
Filter plates (e.g., phosphocellulose).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each kinase at the tested compound concentration.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Binding
This protocol outlines a bead-based proximity assay to measure the binding of an inhibitor to a bromodomain.
Objective: To determine the IC50 value of a test compound for a specific bromodomain.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
His-tagged bromodomain protein (e.g., CECR2, BPTF).
-
Biotinylated acetylated histone peptide.
-
Streptavidin-coated Donor beads.
-
Nickel chelate-coated Acceptor beads.
-
AlphaScreen assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
384-well microplates.
-
AlphaScreen-compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the His-tagged bromodomain protein, biotinylated histone peptide, and the test compound to the assay buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).
-
Add the Nickel chelate-coated Acceptor beads and incubate in the dark.
-
Add the Streptavidin-coated Donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader at an excitation wavelength of 680 nm and an emission wavelength between 520 and 620 nm.
-
Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to directly measure the binding affinity and thermodynamics of a compound to its target protein.
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH) of binding.
Materials:
-
Test compound (e.g., this compound) dissolved in the final dialysis buffer.
-
Purified bromodomain protein in the final dialysis buffer.
-
ITC instrument.
Procedure:
-
Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the test compound in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and compound solutions.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for off-target screening of a chemical probe like this compound.
Caption: Workflow for Off-Target Screening of Chemical Probes.
References
A Head-to-Head Comparison of TP-238 Hydrochloride with Novel BPTF Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the established BPTF inhibitor, TP-238 hydrochloride, with recently developed novel inhibitors. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to inform strategic decisions in epigenetic drug discovery.
Bromodomain and PHD finger transcription factor (BPTF) is the largest subunit of the nucleosome remodeling factor (NURF) complex, a key regulator of chromatin structure and gene expression. The bromodomain of BPTF recognizes acetylated lysine (B10760008) residues on histone tails, a crucial interaction for tethering the NURF complex to chromatin and activating downstream oncogenic signaling pathways, including the MAPK and PI3K-AKT pathways. Dysregulation of BPTF has been implicated in a variety of cancers, making it an attractive therapeutic target.
This compound has been a valuable chemical probe for studying BPTF function. However, the quest for inhibitors with improved potency, selectivity, and drug-like properties has led to the development of several novel compounds. This guide offers a direct comparison of this compound with these emerging alternatives.
Quantitative Performance Data
The following table summarizes the in vitro potency and binding affinity of this compound and a selection of novel BPTF inhibitors. The data is compiled from various biochemical and biophysical assays, providing a quantitative basis for comparison.
| Compound | Target(s) | IC50 (nM) | Kd (nM) | Assay Method(s) | Reference(s) |
| This compound | BPTF , CECR2 | 350 | 120 | AlphaScreen, ITC | [1] |
| DC-BPi-03 | BPTF | 698.3 ± 21.0 | - | Biochemical Assay | [2][3] |
| DC-BPi-07 | BPTF | Much higher affinity than DC-BPi-03 | - | - | [2][3] |
| DC-BPi-11 | BPTF | Much higher affinity than DC-BPi-03 | - | - | [2][3] |
| AU1 | BPTF | - | 2800 | ITC | [4] |
| BZ1 | BPTF | - | 6.3 | BROMOscan | [4][5] |
| NVS-BPTF-1 | BPTF | - | 71 | - | [6][7] |
| Sanguinarine chloride | BPTF | 344.2 ± 25.1 | - | HTRF | [8] |
Note: A lower IC50 or Kd value indicates higher potency or binding affinity, respectively.
BPTF Signaling Pathway and Inhibition
The following diagram illustrates the central role of BPTF in chromatin remodeling and the activation of pro-tumorigenic signaling pathways. Inhibition of the BPTF bromodomain disrupts these processes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize BPTF inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the disruption of the BPTF-histone interaction by an inhibitor.
Principle: In the absence of an inhibitor, the interaction between a His-tagged BPTF (bound to Nickel Chelate Acceptor beads) and a biotinylated acetylated histone peptide (bound to Streptavidin-coated Donor beads) brings the beads into close proximity, generating a luminescent signal. An inhibitor disrupts this interaction, leading to a decrease in signal.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to BPTF, providing a complete thermodynamic profile of the interaction.
Principle: The binding of a ligand (inhibitor) to a macromolecule (BPTF) is accompanied by a change in heat. By measuring this heat change as a function of ligand concentration, the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction can be determined.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a fluorescence-based assay that measures the proximity of two molecules, in this case, the BPTF protein and an acetylated histone peptide, to screen for inhibitors.
Principle: The assay utilizes two fluorophores: a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665). The BPTF protein is typically labeled with an antibody conjugated to the donor, and a biotinylated acetylated histone peptide is bound to streptavidin-XL665. When the BPTF-histone complex forms, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. The time-resolved detection minimizes background fluorescence, enhancing assay sensitivity.
Conclusion
The landscape of BPTF inhibitors is rapidly evolving. While this compound remains a valuable tool, novel inhibitors such as BZ1 demonstrate significantly higher potency. The DC-BPi series, derived from the TP-238 scaffold, also represents a promising avenue for the development of next-generation BPTF-targeted therapies. The selection of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and intended application (e.g., biochemical assays vs. cell-based studies). The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their pursuit of novel cancer therapeutics targeting the BPTF bromodomain.
References
- 1. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - American Chemical Society - Figshare [acs.figshare.com]
- 4. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NVS-BPTF-1 | Structural Genomics Consortium [thesgc.org]
- 8. Discovery of new small molecule inhibitors of the BPTF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of TP-238 Hydrochloride with BRD9
For Immediate Release
[City, State] – [Date] – In the landscape of epigenetic drug discovery, the selectivity of chemical probes is paramount for elucidating the specific functions of protein targets. This guide provides a comparative analysis of TP-238 hydrochloride, a potent dual inhibitor of CECR2 and BPTF, focusing on its cross-reactivity with the bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profile of this compound in the context of other available BRD9 inhibitors.
Executive Summary
This compound is a valuable chemical probe for the CECR2 and BPTF bromodomains. However, experimental data reveals a degree of cross-reactivity with BRD9. This guide presents a quantitative comparison of the binding affinity and inhibitory activity of this compound against BRD9 alongside other well-characterized BRD9 inhibitors, including I-BRD9 and BI-9564. Detailed experimental methodologies for key assays are provided to ensure reproducibility and aid in the critical evaluation of the presented data.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound and other selected bromodomain inhibitors against BRD9 and other relevant bromodomains. This data facilitates a direct comparison of their potency and selectivity.
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Method(s) |
| This compound | BRD9 | 1400 [1][2] | - | AlphaScreen [1][2] |
| CECR2 | 30[1][2][3][4] | 10[1][3][4] | AlphaScreen, ITC[1][2][3][4] | |
| BPTF | 350[1][2][3][4] | 120[1][3][4] | AlphaScreen, ITC[1][3][4] | |
| I-BRD9 | BRD9 | 50 (pIC50 = 7.3)[5] | - | TR-FRET[5] |
| BRD4 BD1 | 5012 (pIC50 = 5.3)[6] | - | TR-FRET[6] | |
| BRD7 | - | 200-fold less than BRD9[5] | BROMOscan[5] | |
| BI-9564 | BRD9 | 75[7][8][9] | 14[7][8][9] | AlphaScreen, ITC[7][8][9] |
| BRD7 | 3400[7][8] | 239[7][8][9] | AlphaScreen, ITC[7][8][9] | |
| BET Family | >100,000[7][8] | - | AlphaScreen[7][8] | |
| TP-472 | BRD9/7 | - | - | - |
Understanding the Role of BRD9 in Gene Regulation
BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the SWI/SNF complex.[10][11] This complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby controlling the accessibility of DNA to transcription factors. BRD9, through its bromodomain, recognizes and binds to acetylated lysine (B10760008) residues on histone tails, tethering the ncBAF complex to specific genomic loci to modulate gene transcription.
Caption: Role of BRD9 in SWI/SNF Mediated Gene Regulation.
Experimental Methodologies
A summary of the key experimental protocols used to generate the data in this guide is provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the interaction between a bromodomain-containing protein and an acetylated histone peptide.
-
Principle: Donor and acceptor beads are brought into proximity when the bromodomain binds to the acetylated peptide. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, resulting in a chemiluminescent signal. Competitive inhibitors disrupt this interaction, leading to a decrease in signal.[12]
-
General Protocol:
-
A mixture containing the bromodomain protein (e.g., GST-tagged BRD9), a biotinylated acetylated histone peptide, and the test compound (e.g., this compound) is incubated.[13][14][15]
-
Glutathione (GSH) acceptor beads are added, which bind to the GST-tagged bromodomain.[14]
-
Streptavidin-coated donor beads are then added, which bind to the biotinylated peptide.[13]
-
The plate is incubated to allow for bead-protein-peptide complex formation.
-
The AlphaScreen signal is read on a microplate reader. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the signal by 50%.
-
Caption: AlphaScreen Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand (inhibitor) is titrated into a solution containing the macromolecule (bromodomain). The heat released or absorbed upon binding is measured.[16][17]
-
General Protocol:
-
The protein (e.g., BRD9) and ligand (e.g., this compound) are prepared in identical buffer solutions to minimize heats of dilution.[18]
-
The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
A series of small injections of the ligand are made into the sample cell.
-
The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters, including the Kd.[19]
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a target protein within living cells.
-
Principle: The target protein (e.g., BRD9) is fused to a NanoLuc® luciferase (donor). A fluorescent tracer that binds to the target protein serves as the acceptor. When the tracer binds to the fusion protein, bioluminescence resonance energy transfer (BRET) occurs. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[20][21]
-
General Protocol:
-
Cells are transiently transfected with a vector expressing the NanoLuc®-BRD9 fusion protein.[22][23]
-
The transfected cells are plated and then treated with varying concentrations of the test compound and a fixed concentration of the fluorescent tracer.
-
A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added.[22]
-
The luminescence at two wavelengths (donor and acceptor emission) is measured.
-
The BRET ratio is calculated, and the IC50 value is determined from the dose-response curve of the test compound.[24]
-
Conclusion
This compound demonstrates inhibitory activity against BRD9, albeit with a significantly lower potency compared to its primary targets, CECR2 and BPTF. When benchmarked against dedicated BRD9 inhibitors such as I-BRD9 and BI-9564, the affinity of this compound for BRD9 is considerably weaker. Researchers utilizing this compound as a probe for CECR2 and BPTF should be cognizant of this off-target activity, particularly at higher concentrations, and may consider employing appropriate counter-screening or orthogonal approaches to validate findings specifically related to BRD9. This guide provides the necessary data and context to make informed decisions when designing experiments and interpreting results involving this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. TP-238 | 2415263-04-4 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe I-BRD9 | Chemical Probes Portal [chemicalprobes.org]
- 6. I-BRD9 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. westbioscience.com [westbioscience.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 21. NanoBRET® Bromodomain/Histone Interaction Assays [promega.jp]
- 22. eubopen.org [eubopen.org]
- 23. promega.com [promega.com]
- 24. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of TP-238 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. This document provides a detailed, step-by-step protocol for the safe disposal of TP-238 hydrochloride, a potent bromodomain inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on its classification as a combustible solid, its severe hazard to water, its chemical nature as a pyrazole-containing heterocyclic compound, and general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). The compound should be treated as a hazardous substance due to its potent biological activity and potential environmental risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.
-
Body Protection: A laboratory coat should be worn to protect skin and clothing from contamination.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling, culminating in disposal through a certified hazardous waste management service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder should be classified as a solid hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or aqueous buffers) must be collected as hazardous liquid chemical waste.
-
Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves, and weighing paper) must be treated as solid hazardous waste.
Waste Collection and Containment
-
Solid Waste:
-
Carefully transfer the solid this compound into a designated, clearly labeled hazardous waste container.
-
Avoid generating dust during the transfer.
-
This container should be made of a compatible material and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled liquid waste container.
-
Do not mix this waste stream with other incompatible chemical wastes. Check with your institution's Environmental Health and Safety (EHS) office for specific guidance on waste compatibility.
-
-
Contaminated Labware:
-
Place all contaminated disposable items into a designated hazardous waste bag or container.
-
This container must be clearly labeled to indicate that it contains chemically contaminated materials.
-
Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials.
-
The storage area should have secondary containment to mitigate any potential leaks.
Disposal of Empty Containers
-
Empty containers that originally held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol) before being disposed of as regular trash.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For small spills, use an absorbent, non-combustible material such as sand or vermiculite (B1170534) to contain the substance.
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with a chemical absorbent pad and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Final Disposal Pathway
The final disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal company. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
Quantitative Data and Properties
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀N₆O₃S · HCl | [1][2] |
| Molecular Weight | 495.0 g/mol | [1][2] |
| Appearance | White to beige powder | |
| Solubility | DMSO: ≥ 2 mg/mLWater: 100 mM | [2] |
| Storage Temperature | -20°C | [2] |
| Chemical Class | Pyrazole-containing heterocyclic compound | [1] |
| Hazard Classification | Combustible Solid (Storage Class 11)Water Hazard Class 3 (Severely hazardous to water) |
Experimental Protocols
The procedures outlined above for waste segregation, containment, and spill cleanup constitute the primary experimental protocols for the safe disposal of this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling TP-238 Hydrochloride
Disclaimer: This document provides guidance on the safe handling of TP-238 hydrochloride based on general laboratory safety principles for potent chemical compounds and hydrochloride salts. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, these recommendations should be supplemented with a thorough risk assessment based on the compound's known or suspected properties and, most importantly, the official SDS obtained from the supplier.
This guide is intended for researchers, scientists, and drug development professionals to foster a safe and efficient laboratory environment when working with this compound.
Compound Information
TP-238 is identified as a chemical probe targeting the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It is a valuable tool for research in epigenetics and related fields.
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₆O₃S · HCl |
| Molecular Weight | 495.0 g/mol [1][2] |
| Appearance | Crystalline solid[1] |
| Purity | ≥95%[1] |
| Solubility | DMSO: 1 mg/ml, PBS (pH 7.2): 10 mg/ml[1] |
| Storage | -20°C[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk when handling potent compounds like this compound. The required level of protection escalates with the potential for exposure.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes | - Chemical splash goggles (when handling solutions) |
| Handling of Powders/Solids | - Chemical splash goggles or face shield- Chemical-resistant lab coat or disposable gown- Double-gloving (e.g., two pairs of nitrile gloves)- Enclosure (e.g., certified chemical fume hood or glove box) | - Respiratory protection (e.g., N95 respirator or higher, based on risk assessment)- Hair covering- Shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles and face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Work within a certified chemical fume hood |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors may be generated) |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
Preparation
-
Designated Area: All work with this compound, especially when handling the solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Equipment Assembly: Before handling the compound, ensure all necessary equipment, including microbalances, spatulas, glassware, and waste containers, are clean, dry, and readily accessible within the designated area.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling
-
Weighing: When weighing the solid compound, use a microbalance inside a chemical fume hood or a balance enclosure to prevent the dispersal of airborne particles.
-
Solution Preparation: To prepare solutions, slowly add the solvent to the pre-weighed this compound to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution.
-
Experimental Use: Conduct all experimental manipulations within the designated and controlled environment.
Post-Handling
-
Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
PPE Removal: Remove PPE in the reverse order it was put on to prevent self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Disposal Method: Follow your institution's and local regulations for the disposal of chemical waste. High-temperature incineration is often the preferred method for potent pharmaceutical compounds. Do not dispose of this compound down the drain or in regular trash.
-
Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
Caption: Logical flow for the disposal of this compound waste.
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.- Remove contact lenses if present and easy to do.- Seek immediate medical attention. |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with soap and plenty of water for at least 15 minutes.- Seek medical attention if irritation persists. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- If not breathing, begin artificial respiration.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
Spill Response:
-
Small Spills: If you are trained and it is safe to do so, contain the spill with an inert absorbent material. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the spill area.
-
Large Spills: Evacuate the area immediately. Alert others and contact your institution's emergency response team.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
